molecular formula C14H12O3 B2523328 Methyl 2-(3-hydroxyphenyl)benzoate CAS No. 1251836-88-0

Methyl 2-(3-hydroxyphenyl)benzoate

Cat. No.: B2523328
CAS No.: 1251836-88-0
M. Wt: 228.247
InChI Key: ZRAIWPOTPHTNKD-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)benzoate (CAS 1251836-88-0) is a substituted biphenyl ester compound of interest in advanced chemical research. With the molecular formula C 14 H 12 O 3 and a molecular weight of 228.24 g/mol, it features both a benzoate ester and a phenolic hydroxyl group on its aromatic scaffold . This structure classifies it as a "privileged structure" in medicinal chemistry, making it a valuable intermediate for exploring protein-protein interactions and developing new therapeutic agents . The compound's core biphenyl scaffold is commonly synthesized via modern cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which efficiently forms the necessary carbon-carbon bond between the two phenyl rings . The presence of the hydroxyphenyl moiety is significant, as it can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility and its interaction with biological targets . In materials science, laterally substituted biphenyl benzoates similar to this compound are investigated for their mesomorphic properties and potential application in liquid crystal displays . This compound serves as a key precursor in synthetic chemistry and is strictly for research and development purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAIWPOTPHTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 2-(3-hydroxyphenyl)benzoate, a key intermediate in various chemical and pharmaceutical research areas. The document details the most prominent synthetic strategies, including Fischer Esterification, Suzuki-Miyaura Coupling, and Ullmann Condensation. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a methyl ester on a biphenyl scaffold, makes it a versatile building block for the synthesis of more complex molecules, including biologically active compounds and functional materials. This guide will explore the primary synthetic pathways to access this valuable compound.

Synthetic Strategies

The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The three principal routes are:

  • Fischer Esterification of 2-(3-hydroxyphenyl)benzoic acid.

  • Suzuki-Miyaura Coupling of a boronic acid derivative with an aryl halide.

  • Ullmann Condensation of an aryl halide with a phenol.

Each of these methods offers distinct advantages and challenges, which will be discussed in the following sections.

Fischer Esterification

The most direct and classical approach to this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(3-hydroxyphenyl)benzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[1] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[2]

Synthesis of the Precursor: 2-(3-hydroxyphenyl)benzoic acid

A reliable synthesis of the precursor acid is crucial. One common method involves the Suzuki-Miyaura coupling of 2-bromobenzoic acid and 3-methoxyphenylboronic acid, followed by demethylation.

Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)benzoic acid

A mixture of 2-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) is suspended in a 2:1 mixture of toluene and water. Potassium carbonate (3.0 eq) is added as a base. The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Demethylation to 2-(3-hydroxyphenyl)benzoic acid

The 2-(3-methoxyphenyl)benzoic acid (1.0 eq) is dissolved in dichloromethane. The solution is cooled to 0 °C, and boron tribromide (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-hydroxyphenyl)benzoic acid.

Fischer Esterification Protocol

Reaction:

Fischer_Esterification reactant1 2-(3-hydroxyphenyl)benzoic acid product This compound reactant1->product Reflux catalyst H₂SO₄ (cat.) reactant2 Methanol catalyst->product + H₂O water Water Suzuki_Retrosynthesis cluster_target Target Molecule cluster_routeA Route A cluster_routeB Route B target This compound reactantA1 Methyl 2-bromobenzoate reactantA1->target Pd catalyst, Base reactantA2 (3-hydroxyphenyl)boronic acid reactantB1 2-(Methoxycarbonyl)phenylboronic acid reactantB1->target Pd catalyst, Base reactantB2 3-Bromophenol Suzuki_Workflow start Combine Reactants: - Methyl 2-bromobenzoate - (3-hydroxyphenyl)boronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) reaction Heat to Reflux (12-24 hours) under N₂ atmosphere start->reaction workup Aqueous Workup: - Separate layers - Wash organic phase - Dry and concentrate reaction->workup purification Column Chromatography workup->purification product This compound purification->product Ullmann_Condensation reactant1 Methyl 2-bromobenzoate product This compound reactant1->product High Temperature catalyst Cu Catalyst, Base reactant2 3-Hydroxyphenol catalyst->product

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-hydroxyphenyl)benzoate is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of experimental data for this specific compound, this document also includes predicted properties and data from closely related isomers to offer a comparative context. Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is presented, accompanied by a workflow visualization to guide laboratory practice.

Introduction

This compound, with the CAS number 1251836-88-0, is an organic compound featuring a biphenyl core structure with a methyl ester and a hydroxyl functional group.[1] The arrangement of these functionalities suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and further investigation.

Physicochemical Properties

Identification and Core Properties
PropertyValueSource
CAS Number 1251836-88-0[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.25 g/mol
IUPAC Name This compound
Comparative Physicochemical Data of Isomers

To provide a frame of reference, the following table presents experimental data for isomeric compounds. It is crucial to note that these values are not directly applicable to this compound but can offer an approximation.

PropertyMethyl 4-(3-hydroxyphenyl)benzoateMethyl 3-hydroxybenzoateMethyl 2-hydroxybenzoate (Methyl salicylate)
CAS Number 579511-01-619438-10-9119-36-8
Melting Point 155 °C70-73 °C-8 to -7 °C
Boiling Point Not available275-277 °C196.5 °C
Solubility Not availableSoluble in alcohol and etherSlightly soluble in water; soluble in alcohol and ether
pKa Not availableNot available9.8 (phenolic OH)

Spectral Data (Predicted and Comparative)

Detailed experimental spectral data for this compound is currently unavailable. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl ester protons, and a singlet for the hydroxyl proton. The aromatic region would likely exhibit complex splitting patterns due to the coupling between adjacent protons. For comparison, in the related compound methyl 2-hydroxybenzoate, the methyl protons appear as a singlet around 3.93 ppm, and the hydroxyl proton shows a singlet at approximately 10.74 ppm.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display 14 unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The carbons attached to the oxygen atoms (hydroxyl and ester) would also exhibit characteristic chemical shifts. For instance, in methyl 2-hydroxybenzoate, the ester carbonyl carbon appears at a high chemical shift, and the carbon attached to the hydroxyl group also shows a relatively large chemical shift.[3]

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the hydroxyl (O-H stretch, broad), carbonyl (C=O stretch, strong), and aromatic (C-H and C=C stretches) functional groups. The O-H stretching vibration would likely produce a broad band around 3200-3600 cm⁻¹. The C=O stretching of the ester would be expected in the region of 1680-1730 cm⁻¹. For methyl 2-hydroxybenzoate, a broad O-H band is observed around 3200 cm⁻¹, and the C=O stretch appears at 1680 cm⁻¹.[4]

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M+) for this compound would be expected at m/z = 228. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation of the related methyl 2-hydroxybenzoate shows a parent molecular ion at m/z 152.[5]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be designed based on established organic chemistry reactions. Two common methods for the formation of the biphenyl structure and the ester functionality are the Suzuki coupling and Fischer esterification, respectively.

Proposed Synthesis via Suzuki Coupling and Fischer Esterification

This proposed two-step synthesis involves the formation of the biphenyl core via a Suzuki coupling reaction, followed by the esterification of the resulting carboxylic acid.

Step 1: Suzuki Coupling to form 2-(3-hydroxyphenyl)benzoic acid

  • Reactants: 2-bromobenzoic acid and 3-hydroxyphenylboronic acid.

  • Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Procedure:

    • To a reaction flask, add 2-bromobenzoic acid, 3-hydroxyphenylboronic acid, the palladium catalyst, and the solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the aqueous base solution to the reaction mixture.

    • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product, 2-(3-hydroxyphenyl)benzoic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification to form this compound

  • Reactants: 2-(3-hydroxyphenyl)benzoic acid and methanol.

  • Catalyst: A strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

  • Procedure:

    • Dissolve the 2-(3-hydroxyphenyl)benzoic acid in a large excess of methanol in a round-bottom flask.[7]

    • Carefully add a catalytic amount of concentrated sulfuric acid.[7]

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[8]

    • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Proposed Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 2-bromobenzoic acid 3-hydroxyphenylboronic acid suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/H2O, Reflux) start->suzuki intermediate Intermediate: 2-(3-hydroxyphenyl)benzoic acid suzuki->intermediate esterification Fischer Esterification (Methanol, H2SO4, Reflux) intermediate->esterification crude_product Crude Product: This compound esterification->crude_product extraction Work-up: Extraction and Washing crude_product->extraction drying Drying (Anhydrous Na2SO4) extraction->drying chromatography Column Chromatography (Silica Gel) drying->chromatography final_product Pure Product: This compound chromatography->final_product

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other biphenyl compounds, some of which exhibit biological activities, suggests that this molecule could be a candidate for future biological screening and drug discovery programs.

Conclusion

This compound is a compound for which detailed experimental data is largely absent from the scientific literature. This guide has compiled the available identifying information and provided a comparative analysis with related isomers to estimate its physicochemical and spectral properties. A plausible and detailed synthetic protocol has been proposed to facilitate its preparation in a laboratory setting. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

References

Spectroscopic Analysis of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for Methyl 2-(3-hydroxyphenyl)benzoate, no publicly available datasets were found for this specific isomer. The scientific literature and spectral databases predominantly feature data for its isomers, Methyl 2-hydroxybenzoate (methyl salicylate) and Methyl 3-hydroxybenzoate.

This technical guide will, therefore, outline the expected spectroscopic characteristics of this compound based on the known data of its isomers and general principles of spectroscopic interpretation. It will also provide a logical workflow for the spectroscopic analysis of such a compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with its isomers.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8s3H-OCH₃
~9.5-10.0br s1HAr-OH
~6.8-7.8m8HAr-H

Note: The aromatic region (Ar-H) would exhibit a complex multiplet pattern due to the coupling of protons on both benzene rings.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~52-OCH₃
~115-160Aromatic Carbons
~168C=O (ester)
Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group
3500-3300 (broad)O-H stretch (phenol)
~3050C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1720C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester/phenol)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
228[M]⁺ (Molecular Ion)
197[M - OCH₃]⁺
169[M - COOCH₃]⁺
121[C₆H₄COOCH₃]⁺
93[C₆H₅O]⁺

Experimental Protocols

While specific experimental protocols for this compound are unavailable, the following are general methodologies for obtaining the spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Analysis: - Chemical Shift - Integration - Multiplicity NMR->NMR_Analysis IR_Analysis IR Data Analysis: - Functional Group Identification IR->IR_Analysis MS_Analysis MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

CAS number and molecular weight of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyphenyl)benzoate, including its chemical properties, and a generalized synthesis protocol. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Core Compound Data

This compound is a benzoate ester with the chemical formula C14H12O3. Below is a summary of its key quantitative data.

PropertyValueSource
CAS Number 1251836-88-0[1][2]
Molecular Weight 228.25 g/mol
Molecular Formula C14H12O3[1]

Synthesis Methodology

The synthesis of this compound can be approached through standard esterification and cross-coupling reactions. A potential synthetic route is outlined below, based on common organic chemistry transformations.

Experimental Protocol: A Potential Synthetic Route

This protocol describes a plausible two-step synthesis of this compound, commencing with a Suzuki coupling reaction followed by esterification.

Step 1: Suzuki Coupling of 2-bromobenzoate with 3-hydroxyphenylboronic acid

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-bromobenzoate (1 equivalent) and 3-hydroxyphenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 equivalents), and an aqueous solution of a base, such as 2M sodium carbonate (2 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(3-hydroxyphenyl)benzoic acid.

Step 2: Fischer Esterification of 2-(3-hydroxyphenyl)benzoic acid

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-(3-hydroxyphenyl)benzoic acid obtained from the previous step in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the formation of the ester by TLC.

  • Work-up and Purification: After the reaction is complete, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the resulting aqueous layer with an organic solvent. Dry the combined organic extracts, filter, and concentrate to obtain the crude this compound. Further purification can be achieved through column chromatography.

Logical Workflow for Synthesis

G cluster_suzuki Step 1: Suzuki Coupling cluster_esterification Step 2: Fischer Esterification A Methyl 2-bromobenzoate D Suzuki Coupling Reaction A->D B 3-hydroxyphenylboronic acid B->D C Pd Catalyst & Base C->D E 2-(3-hydroxyphenyl)benzoic acid D->E H Fischer Esterification E->H F Methanol F->H G Acid Catalyst (H2SO4) G->H I This compound H->I

Caption: A potential two-step synthesis of this compound.

Potential Areas for Further Research

Given the limited publicly available data on this compound, several avenues for future investigation are apparent:

  • Biological Activity Screening: The presence of a biphenyl and a hydroxyl group suggests that the compound could be screened for various biological activities, including but not limited to, antioxidant, anti-inflammatory, or enzyme inhibitory properties.

  • Pharmacokinetic Profiling: Should any biological activity be identified, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be crucial for any drug development efforts.

  • Optimization of Synthesis: The proposed synthetic route can be optimized for yield, purity, and scalability. Exploring different catalysts, bases, and reaction conditions could lead to a more efficient synthesis.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Researchers should adhere to all laboratory safety protocols and conduct their own thorough literature reviews before commencing any experimental work.

References

Unveiling the Potential: A Technical Overview of Methyl 2-(3-hydroxyphenyl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of Methyl 2-(3-hydroxyphenyl)benzoate, a compound of interest within the broader family of benzoate derivatives. While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, this document serves to consolidate information on structurally related compounds, offering insights into its potential biological activities and outlining general methodologies for its future investigation.

Introduction to this compound

This compound is an organic ester with the chemical formula C₁₄H₁₂O₃. Its structure features a methyl benzoate moiety linked to a hydroxyphenyl group at the ortho position. While this specific compound is commercially available for research purposes, published studies detailing its biological effects or mechanism of action are currently limited.[1][2] However, the constituent chemical groups—a benzoate ester and a hydroxyphenyl ring—are common pharmacophores found in a variety of biologically active molecules. This suggests that this compound could be a candidate for biological screening in various therapeutic areas.

Potential Biological Activities Based on Structural Analogs

The potential biological activities of this compound can be inferred by examining the activities of structurally related compounds. The benzoate and hydroxyphenyl moieties are present in numerous compounds with demonstrated pharmacological effects, ranging from anticancer to antimicrobial properties.

Anticancer Activity

Derivatives of benzoate esters have shown promise as anticancer agents. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups, has been identified as a microtubule targeting agent with anti-tumor properties.[3] It has demonstrated cytotoxicity against breast cancer cell lines, with IC50 values of 0.73 µM against MCF-7 and 20.4 µM against MDA-MB-231 cells.[3] Although the core of MBIC is a benzimidazole, this finding suggests that the combination of a hydroxyphenyl ring and a methyl carboxylate on an aromatic scaffold can lead to potent anticancer activity.

Furthermore, derivatives of eugenyl benzoate have been synthesized and evaluated as BCL-2 inhibitors in colorectal cancer.[4] One of the synthesized compounds, 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate, exhibited the best activity among the tested derivatives.[4]

Antimicrobial and Antifungal Activity

Benzoate derivatives are known for their antimicrobial properties. For example, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity against Candida guilliermondii with a Minimum Inhibitory Concentration (MIC) of 39 µM.[5] This highlights the potential of the benzoate scaffold in the development of new antifungal agents.

Other Potential Activities

The broader class of methyl benzoates has been investigated for various biological activities, including insecticidal properties.[6] Additionally, cytotoxicity studies on methyl benzoate itself have been conducted to establish its safety profile for various applications.[7][8]

Synthesis and Methodologies for a Novel Compound

While specific experimental protocols for this compound are not published, general synthetic routes for related compounds and standard biological assays can be adapted for its evaluation.

General Synthesis of Hydroxyphenyl Benzoate Derivatives

The synthesis of derivatives of the parent compound, 3-hydroxyphenyl benzoate, has been described. A general approach involves the esterification of a benzoic acid derivative with a phenol or vice versa. For instance, a series of 3-hydroxyphenyl benzoate derivatives were synthesized for evaluation as phosphodiesterase II inhibitors.[9]

A generalized synthetic workflow for preparing and evaluating a novel compound like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (e.g., 2-bromobenzoic acid, 3-hydroxyphenylboronic acid) reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction esterification Esterification (Methanol, Acid Catalyst) reaction->esterification purification Purification (Chromatography, Recrystallization) esterification->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro Pure Compound dose_response Dose-Response Studies (IC50/EC50 Determination) in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, Gene Expression) dose_response->mechanism in_vivo In Vivo Models (e.g., Animal Models of Disease) mechanism->in_vivo

Caption: Generalized workflow for the synthesis and biological evaluation of a novel compound.

Standard Experimental Protocols for Biological Evaluation
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

  • Reagents: Prepare a reaction buffer containing the kinase, its substrate, ATP, and any necessary cofactors.

  • Compound Preparation: Serially dilute this compound in the reaction buffer.

  • Reaction Initiation: Add the test compound to the enzyme and substrate mixture and initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at a specific temperature for a set time.

  • Reaction Termination and Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the percentage of enzyme inhibition at each compound concentration and calculate the IC50 value.

Signaling Pathways of Structurally Related Compounds

The signaling pathways modulated by analogs of this compound provide clues to its potential mechanisms of action.

As previously mentioned, MBIC acts as a microtubule targeting agent .[3] Such agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_pathway Microtubule Targeting Agent Pathway MTA Microtubule Targeting Agent (e.g., MBIC) Tubulin Tubulin Dimers MTA->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) MTA->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Inhibits G2M G2/M Phase Arrest MitoticSpindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Simplified signaling pathway for a microtubule targeting agent.

Derivatives of eugenyl benzoate have been investigated as BCL-2 inhibitors .[4] BCL-2 is an anti-apoptotic protein, and its inhibition can promote apoptosis in cancer cells.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative data for some of the structurally related compounds discussed.

CompoundBiological ActivityAssay SystemQuantitative Data (IC50/MIC)Reference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAnti-tumorMCF-7 breast cancer cells0.73 µM[3]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAnti-tumorMDA-MB-231 breast cancer cells20.4 µM[3]
Methyl 3-methyl-4-nitrobenzoateAntifungalCandida guilliermondii39 µM (MIC)[5]

Conclusion

While direct experimental data on the biological activity of this compound is not yet available in the public domain, the analysis of its structural analogs suggests several promising avenues for future research. The presence of the benzoate and hydroxyphenyl moieties indicates a potential for this compound to exhibit anticancer, antimicrobial, or other pharmacological activities. The synthesis and evaluation of this compound and its derivatives using the standard methodologies outlined in this guide could lead to the discovery of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-hydroxyphenyl)benzoate is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a detailed, plausible synthetic route based on modern cross-coupling methodologies. While the specific historical discovery of this compound is not well-documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. This document outlines a detailed experimental protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of biaryl C-C bonds. Physicochemical properties are presented, and potential avenues for future research into its biological activity are discussed.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1251836-88-0, belongs to the class of hydroxybiphenyls, a group of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a hydroxyl group and a methyl ester functionality on the biphenyl core of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound. Given the absence of a documented historical discovery, the focus is placed on a practical and efficient synthetic methodology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1251836-88-0
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.25 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.
Melting Point Not reported
Boiling Point Not reported

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings from readily available starting materials: a boronic acid and an aryl halide. An alternative, though less direct, approach would involve the Fischer esterification of 2-(3-hydroxyphenyl)benzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended synthetic route involves the coupling of Methyl 2-bromobenzoate with 3-hydroxyphenylboronic acid . This approach is favored due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 Methyl 2-bromobenzoate P This compound R1->P Suzuki-Miyaura Coupling R2 3-hydroxyphenylboronic acid R2->P Cat Pd(PPh₃)₄ (catalyst) Base K₂CO₃ (base) Solvent Toluene/Ethanol/Water (solvent)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.

Materials:

  • Methyl 2-bromobenzoate

  • 3-hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-bromobenzoate (1.0 equivalent), 3-hydroxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Introduction: Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Experimental_Workflow A 1. Combine Reactants (Methyl 2-bromobenzoate, 3-hydroxyphenylboronic acid, K₂CO₃) B 2. Add Solvent & Degas A->B C 3. Add Pd(PPh₃)₄ Catalyst B->C D 4. Reflux (12-24h) C->D E 5. Cool & Dilute with Ethyl Acetate D->E F 6. Aqueous Workup (Water & Brine Wash) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure this compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported in the literature, the structural similarity to other biologically active biphenyls suggests several areas for future investigation. Many biphenyl-containing compounds are known to interact with various biological targets.

Potential Areas for Investigation:

  • Anticancer Activity: The biphenyl scaffold is present in several anticancer agents. Future studies could evaluate the cytotoxicity of this compound against various cancer cell lines.

  • Anti-inflammatory Activity: Some hydroxybiphenyls exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2).

  • Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging and antioxidant properties.

  • Enzyme Inhibition: The compound could be screened against a panel of enzymes, such as kinases or proteases, which are common targets for biphenyl-based inhibitors.

Given the lack of experimental data, any discussion of signaling pathway involvement would be purely speculative. However, a logical starting point for future research could involve screening the compound in cell-based assays related to proliferation, inflammation, and oxidative stress to identify potential biological effects.

Future_Research A This compound B Biological Screening A->B C Anticancer Assays B->C D Anti-inflammatory Assays B->D E Antioxidant Assays B->E F Enzyme Inhibition Assays B->F G Identification of Biological Target(s) C->G D->G E->G F->G H Signaling Pathway Elucidation G->H

Figure 3: Logical workflow for future biological evaluation.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and as a candidate for biological screening. Although its history is not well-defined, a robust and efficient synthesis can be achieved through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a detailed protocol to facilitate its preparation in a laboratory setting. Further research is warranted to explore the biological activities of this compound and to elucidate its potential roles in various signaling pathways, which could pave the way for its application in drug development and other scientific disciplines.

Commercial Availability and Technical Profile of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic route for Methyl 2-(3-hydroxyphenyl)benzoate (CAS No. 1251836-88-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, with options for bulk orders upon request.

Table 1: Commercial Suppliers of this compound

SupplierProduct CodePurityAvailable Quantities
Key Organics[1]BS-30398>95%1 g, Custom
BLD Pharm[2]BD00787721>95%Inquire for details

Physicochemical and Safety Data

Detailed experimental data for this compound is not extensively published. The information below is compiled from supplier data and predicted values. For handling, storage, and disposal, it is crucial to refer to the specific Safety Data Sheet (SDS) provided by the supplier. A generic SDS for methyl benzoate indicates that it may be harmful if swallowed and can cause skin and eye irritation.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1251836-88-0Key Organics[1], BLD Pharm[2]
Molecular Formula C₁₄H₁₂O₃Key Organics[1], BLD Pharm[2]
Molecular Weight 228.25 g/mol Key Organics[1], BLD Pharm[2]
Purity >95%Key Organics[1]
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Proposed Synthesis Protocol

A logical approach would be the coupling of 2-(methoxycarbonyl)phenylboronic acid with a protected 3-hydroxyphenol derivative, such as 3-bromoanisole , followed by demethylation of the resulting methoxy group to yield the final product.

Synthesis of Precursors

3.1.1. Methyl 2-bromobenzoate

Methyl 2-bromobenzoate can be synthesized from 2-bromobenzoic acid via Fischer esterification.

  • Reaction: 2-bromobenzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Procedure Outline:

    • Dissolve 2-bromobenzoic acid in methanol.

    • Slowly add concentrated sulfuric acid.

    • Reflux the mixture for several hours.

    • After cooling, neutralize the excess acid and extract the product with an organic solvent.

    • Purify by distillation or chromatography.

3.1.2. 2-(Methoxycarbonyl)phenylboronic acid

This precursor can be prepared from Methyl 2-bromobenzoate.

  • Reaction: Conversion of the aryl bromide to a boronic acid can be achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

  • Procedure Outline:

    • Dissolve Methyl 2-bromobenzoate in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

    • Add a strong base like n-butyllithium dropwise to perform the lithium-halogen exchange.

    • Add a trialkyl borate (e.g., trimethyl borate) and allow the reaction to warm to room temperature.

    • Acidic workup to hydrolyze the borate ester to the boronic acid.

Suzuki-Miyaura Coupling
  • Reaction: Coupling of 2-(methoxycarbonyl)phenylboronic acid with 3-bromoanisole using a palladium catalyst.

  • Procedure Outline:

    • To a reaction vessel, add 2-(methoxycarbonyl)phenylboronic acid, 3-bromoanisole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product, Methyl 2-(3-methoxyphenyl)benzoate, by column chromatography.

Demethylation
  • Reaction: Cleavage of the methyl ether to yield the final phenolic product.

  • Procedure Outline:

    • Dissolve the purified Methyl 2-(3-methoxyphenyl)benzoate in a suitable solvent (e.g., dichloromethane).

    • Add a demethylating agent such as boron tribromide (BBr₃) at a low temperature.

    • Allow the reaction to proceed until completion.

    • Quench the reaction carefully with methanol and then water.

    • Extract the final product, this compound, and purify by chromatography or recrystallization.

Visualized Synthetic Workflow

The following diagrams illustrate the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_final_step Final Product Formation A 2-Bromobenzoic Acid C Methyl 2-bromobenzoate A->C H₂SO₄ (cat.) B Methanol B->C F 2-(Methoxycarbonyl)phenylboronic acid C->F 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₃O⁺ D n-Butyllithium E Trimethyl borate H Methyl 2-(3-methoxyphenyl)benzoate F->H G 3-Bromoanisole G->H Pd(PPh₃)₄, Base I This compound H->I BBr₃, DCM

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Drug Development Context

As of the date of this document, there is no specific published research detailing the biological activity, pharmacological properties, or involvement in any signaling pathways for this compound. The biphenyl scaffold is a common motif in medicinal chemistry, and derivatives are known to exhibit a wide range of biological activities. For instance, some biphenyl carboxylic acids and their esters have been investigated for their potential as antifungal and anticancer agents. Furthermore, compounds containing a 3-hydroxyphenyl group are known to interact with various biological targets. However, any potential biological role of this compound remains speculative and requires experimental validation. Researchers in drug development may consider this compound as a novel scaffold for library synthesis or as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a commercially available compound with potential applications in synthetic and medicinal chemistry. While detailed experimental data and established biological activities are currently lacking, this guide provides a foundational understanding of its properties and a plausible synthetic pathway. Further research is warranted to fully characterize this molecule and explore its potential in drug discovery and development.

References

Reactivity of the Hydroxyl Group in Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in Methyl 2-(3-hydroxyphenyl)benzoate. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known reactivity of substituted phenols and related benzoate structures to predict its chemical behavior. This guide covers the anticipated acidity of the hydroxyl group, its participation in key functionalization reactions including acylation, alkylation, and etherification, and provides generalized experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into the synthetic possibilities for creating novel derivatives of this compound.

Introduction

This compound is a biaryl compound featuring a phenolic hydroxyl group and a methyl ester. The presence of the hydroxyl group offers a reactive handle for structural modification, making it a potentially valuable scaffold in medicinal chemistry and materials science. The reactivity of this hydroxyl group is influenced by the electronic effects of the substituents on the aromatic rings. Understanding this reactivity is crucial for the rational design of synthetic routes to novel derivatives with desired biological or material properties.

Predicted Reactivity and Quantitative Data

Table 1: Estimated Quantitative Data for the Hydroxyl Group

ParameterEstimated ValueBasis for Estimation
pKa ~9.5 - 10.5The pKa of phenol is approximately 9.95. The electron-withdrawing effect of the 2-(methoxycarbonyl)phenyl group is expected to be modest at the meta position of the hydroxyl group, leading to a pKa value in a similar range to phenol itself.
Typical Reaction Yields
Acylation> 85%Based on high-yielding acylation reactions of similar phenolic compounds.
Alkylation> 80%Based on typical yields for O-alkylation of phenols under optimized conditions.
Etherification (Williamson)> 70%Yields can be variable depending on the alkyl halide, but are generally good for simple alkylations.

Key Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of chemical transformations. The most common and useful reactions for the derivatization of this compound would involve this group.

Acylation

Acylation of the hydroxyl group to form an ester is a common and generally high-yielding reaction. This can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.

Diagram 1: General Acylation Workflow

Acylation_Workflow start This compound reaction Reaction at 0°C to room temperature start->reaction reagents Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) reagents->reaction workup Aqueous Workup (e.g., wash with HCl, NaHCO3, brine) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Acylated Product purification->product

Caption: A typical workflow for the acylation of this compound.

Alkylation

Alkylation of the phenolic hydroxyl group to form an ether is another important transformation. This can be accomplished using alkyl halides in the presence of a base.

Diagram 2: General Alkylation Workflow

Alkylation_Workflow start This compound reaction Reaction at room temperature to reflux start->reaction reagents Alkylating Agent (e.g., Methyl Iodide) Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetone) reagents->reaction workup Aqueous Workup (e.g., extraction with ethyl acetate) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Alkylated Product purification->product

Caption: A typical workflow for the alkylation of this compound.

Williamson Ether Synthesis

A specific and widely used method for ether formation is the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide. The phenoxide is typically generated in situ by reacting the phenol with a strong base.

Diagram 3: Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaH) ether Ether Product phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether

Caption: The reaction pathway of the Williamson ether synthesis for this compound.

Experimental Protocols (Generalized)

The following are generalized protocols for the reactions described above, adapted from standard procedures for phenolic compounds. Researchers should optimize these conditions for this compound.

General Protocol for Acylation
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base (1.2 - 2.0 eq), such as triethylamine or pyridine, to the solution and stir.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C and slowly add the acylating agent (1.1 - 1.5 eq), such as an acid chloride or anhydride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or a dilute acid (e.g., 1M HCl). Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Alkylation
  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Addition of Base: Add a base (1.5 - 3.0 eq), such as potassium carbonate or cesium carbonate. For less reactive alkylating agents, a stronger base like sodium hydride may be used in a solvent like THF.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 2.0 eq), such as an alkyl halide.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-100 °C) and stir for 4-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development

The ability to functionalize the hydroxyl group of this compound opens up avenues for the synthesis of compound libraries for screening in drug discovery programs.

  • Ester and Ether Linkages: The introduction of ester and ether functionalities can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: A variety of alkyl and acyl groups can be introduced to probe the structure-activity relationships of a lead compound.

  • Prodrug Strategies: The phenolic hydroxyl can be masked with a cleavable group to create a prodrug, which may improve bioavailability or targeting.

Conclusion

While specific experimental data on the reactivity of the hydroxyl group in this compound is not extensively documented, this guide provides a robust, predictive framework based on established principles of organic chemistry. The hydroxyl group is anticipated to be a versatile handle for a range of functionalization reactions, enabling the synthesis of diverse derivatives. The generalized protocols and workflows presented here offer a starting point for researchers to explore the chemistry of this promising scaffold in the pursuit of new therapeutic agents and functional materials. Further experimental investigation is warranted to precisely quantify the reactivity and optimize reaction conditions for this specific molecule.

Stability and Storage of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(3-hydroxyphenyl)benzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information on the known reactivity of its core functional moieties—a phenolic hydroxyl group and a methyl benzoate ester—to predict potential degradation pathways. Detailed experimental protocols for conducting forced degradation studies and a framework for developing a stability-indicating analytical method are presented. This document serves as a vital resource for researchers and drug development professionals to ensure the integrity and reliability of this compound in their studies.

Introduction

This compound is a molecule of interest in various research and development sectors. Its chemical structure, featuring both a phenolic hydroxyl group and a methyl ester, suggests potential susceptibility to specific degradation pathways that can impact its purity, potency, and overall stability. Understanding these degradation routes is critical for establishing appropriate storage and handling procedures, as well as for the development of stable formulations. This guide outlines the theoretical basis for the stability of this compound and provides practical methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃-
Molecular Weight 228.24 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.General knowledge of similar structures

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-hydroxybenzoic acid and methanol.[1][2][3][4][5] The rate of hydrolysis is influenced by pH and temperature.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation.[6][7][8][9][10] This can be initiated by atmospheric oxygen, light, or the presence of metal ions. Oxidation of phenols can lead to the formation of colored degradation products, such as quinones, and can also result in polymerization.

Photodegradation

Aromatic esters and phenolic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[11][12][13][14][15] This can lead to complex degradation pathways involving radical intermediates.

Thermal Degradation

While generally stable at ambient temperatures, prolonged exposure to high temperatures can induce thermal decomposition of aromatic compounds.[16][17][18][19][20]

A logical diagram illustrating the potential degradation pathways is provided below.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products main This compound hydrolysis Hydrolysis main->hydrolysis H⁺ or OH⁻, H₂O oxidation Oxidation main->oxidation O₂, light, metal ions photodegradation Photodegradation main->photodegradation UV/Vis light thermal Thermal Degradation main->thermal High Temperature hydrolysis_prod 3-Hydroxybenzoic Acid + Methanol hydrolysis->hydrolysis_prod oxidation_prod Quinones, Polymeric materials oxidation->oxidation_prod photo_prod Various photoproducts photodegradation->photo_prod thermal_prod Decomposition products thermal->thermal_prod

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the stability of this compound:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.To minimize the rates of both hydrolytic and oxidative degradation.
Light Protect from light. Store in an amber vial or a light-proof container.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).To prevent moisture ingress and potential reactions with the container material.
pH Avoid contact with strong acids and bases.To prevent accelerated hydrolytic degradation.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol. The conditions should be optimized to achieve 5-20% degradation.

Table 3: Forced Degradation Study Protocol

Stress ConditionExperimental Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 1-4 hours.
Oxidation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
Photostability Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Thermal Stress Expose a solid sample of the compound to 80°C for 48 hours.

A workflow for conducting a forced degradation study is depicted below.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: Pure Methyl 2-(3-hydroxyphenyl)benzoate acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photostability start->photo thermal Thermal Stress start->thermal hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Stability-Indicating Method hplc->method

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Table 4: Proposed Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)
Injection Volume 10 µL

The method would require validation according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(3-hydroxyphenyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)benzoate is a biaryl compound possessing a versatile scaffold that holds significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and a diphenyl linkage, offers multiple reaction sites for derivatization and construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, serving as a valuable resource for researchers in synthetic and pharmaceutical sciences. The biaryl motif is a common feature in many biologically active compounds, and strategic modification of this core structure can lead to the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the parent carboxylic acid, 2-(3-hydroxyphenyl)benzoic acid, followed by a Fischer esterification.

Step 1: Synthesis of 2-(3-hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 2-bromobenzoic acid and 3-hydroxyphenylboronic acid.

Experimental Protocol:

A mixture of 2-bromobenzoic acid, 3-hydroxyphenylboronic acid, palladium(II) acetate, and a suitable phosphine ligand is reacted in the presence of a base in a solvent mixture.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterMoles (mol)Mass (g) / Volume (mL)Molar Equivalent
2-Bromobenzoic acid0.0510.051.0
3-Hydroxyphenylboronic acid0.068.281.2
Palladium(II) acetate0.0010.2240.02
Triphenylphosphine0.0020.5240.04
Potassium carbonate0.1520.733.0
Solvent (DME/Water)-200 mL (4:1)-
Reaction Temperature-80 °C-
Reaction Time-12 hours-

Procedure:

  • To a 500 mL round-bottom flask, add 2-bromobenzoic acid (10.05 g, 0.05 mol), 3-hydroxyphenylboronic acid (8.28 g, 0.06 mol), and potassium carbonate (20.73 g, 0.15 mol).

  • Add the solvent mixture of dimethoxyethane (DME) (160 mL) and water (40 mL).

  • Bubble argon gas through the mixture for 15 minutes to degas the solution.

  • Add palladium(II) acetate (0.224 g, 0.001 mol) and triphenylphosphine (0.524 g, 0.002 mol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DME.

  • Acidify the remaining aqueous solution to pH 2 with 2M HCl.

  • The product, 2-(3-hydroxyphenyl)benzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Expected Yield: 80-90%

Suzuki_Miyaura_Coupling reagents 2-Bromobenzoic Acid + 3-Hydroxyphenylboronic Acid catalyst Pd(OAc)2, PPh3 K2CO3, DME/H2O reagents->catalyst 80 °C, 12 h product 2-(3-Hydroxyphenyl)benzoic Acid catalyst->product

Suzuki-Miyaura Coupling for 2-(3-hydroxyphenyl)benzoic acid.
Step 2: Fischer Esterification to this compound

This protocol describes the acid-catalyzed esterification of 2-(3-hydroxyphenyl)benzoic acid with methanol.

Experimental Protocol:

2-(3-hydroxyphenyl)benzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid.

Table 2: Reagents and Reaction Conditions for Fischer Esterification

Reagent/ParameterMoles (mol)Mass (g) / Volume (mL)Molar Equivalent
2-(3-Hydroxyphenyl)benzoic acid0.048.571.0
Methanol-150 mLSolvent
Sulfuric Acid (conc.)-2 mLCatalyst
Reaction Temperature-Reflux (approx. 65 °C)-
Reaction Time-6 hours-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(3-hydroxyphenyl)benzoic acid (8.57 g, 0.04 mol) in methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield this compound as a solid.

Expected Yield: 90-95%

Fischer_Esterification start_material 2-(3-Hydroxyphenyl)benzoic Acid reagents Methanol (excess) H2SO4 (cat.) start_material->reagents Reflux, 6 h product This compound reagents->product

Fischer Esterification to yield the target compound.

Applications of this compound in Organic Synthesis

The presence of a reactive phenol and an ester group makes this compound a valuable intermediate for the synthesis of a variety of organic molecules.

Application 1: O-Alkylation for the Synthesis of Diphenyl Ether Derivatives

The phenolic hydroxyl group can be readily alkylated to introduce various side chains, leading to the synthesis of functionalized diphenyl ether derivatives, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of Methyl 2-(3-isopropoxyphenyl)benzoate

Table 3: Reagents and Reaction Conditions for O-Alkylation

Reagent/ParameterMoles (mol)Mass (g) / Volume (mL)Molar Equivalent
This compound0.012.281.0
2-Bromopropane0.0151.85 (1.39 mL)1.5
Potassium Carbonate0.022.762.0
Acetone-50 mLSolvent
Reaction Temperature-Reflux (approx. 56 °C)-
Reaction Time-8 hours-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.28 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetone (50 mL).

  • Add 2-bromopropane (1.85 g, 0.015 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify by column chromatography (hexane/ethyl acetate, 9:1) to afford Methyl 2-(3-isopropoxyphenyl)benzoate.

Expected Yield: 85-95%

O_Alkylation start_material This compound reagents 2-Bromopropane K2CO3, Acetone start_material->reagents Reflux, 8 h product Methyl 2-(3-isopropoxyphenyl)benzoate reagents->product

O-Alkylation of the phenolic hydroxyl group.
Application 2: Amidation for the Synthesis of Biaryl Amides

The methyl ester can be converted to an amide, a common functional group in many drug molecules, by reaction with an amine.

Experimental Protocol: Synthesis of N-Benzyl-2-(3-hydroxyphenyl)benzamide

Table 4: Reagents and Reaction Conditions for Amidation

Reagent/ParameterMoles (mol)Mass (g) / Volume (mL)Molar Equivalent
This compound0.012.281.0
Benzylamine0.0121.29 (1.31 mL)1.2
Sodium Methoxide (25% in Methanol)-0.5 mLCatalyst
Methanol-30 mLSolvent
Reaction Temperature-Reflux (approx. 65 °C)-
Reaction Time-24 hours-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.28 g, 0.01 mol) in methanol (30 mL).

  • Add benzylamine (1.29 g, 0.012 mol) and sodium methoxide solution (0.5 mL).

  • Heat the reaction mixture to reflux for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to yield N-Benzyl-2-(3-hydroxyphenyl)benzamide.

Expected Yield: 70-80%

Amidation start_material This compound reagents Benzylamine NaOMe, Methanol start_material->reagents Reflux, 24 h product N-Benzyl-2-(3-hydroxyphenyl)benzamide reagents->product

Amidation of the methyl ester group.

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. The protocols detailed in this document provide a solid foundation for its synthesis and subsequent derivatization. The ability to selectively modify the phenolic and ester functionalities allows for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this scaffold further to unlock its full potential in the development of novel and functional molecules.

Application Notes and Protocols for Methyl 2-(3-hydroxyphenyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of Methyl 2-(3-hydroxyphenyl)benzoate as a building block in medicinal chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the chemical reactivity of its functional groups and draw parallels from the use of structurally similar compounds in drug discovery. These are intended to serve as a prospective guide for researchers.

Introduction

This compound is a bi-aryl compound possessing three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and the biphenyl core. This unique combination makes it a potentially versatile scaffold for the synthesis of diverse molecular architectures targeting a range of biological pathways. Its structural motifs are found in various classes of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce various side chains, influencing solubility, pharmacokinetic properties, and target engagement. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester analogs, providing a handle for introducing diversity. The biphenyl core itself is a common feature in many drugs, often contributing to target affinity through hydrophobic and aromatic interactions.

Potential Therapeutic Applications and Synthetic Strategies

Based on the chemistry of its constituent parts and the applications of related compounds, this compound could serve as a valuable starting material for the synthesis of compounds targeting several disease areas.

Kinase Inhibitors

Many kinase inhibitors feature a substituted biphenyl or related bi-aryl scaffold that occupies the ATP-binding site of the enzyme. The synthesis of the EGFR tyrosine kinase inhibitor Gefitinib, for instance, has been reported starting from the structurally related methyl 3-hydroxy-4-methoxybenzoate. This suggests that this compound could be a viable precursor for novel kinase inhibitors.

General Synthetic Approach:

A plausible synthetic route could involve the etherification of the phenolic hydroxyl group, followed by functional group manipulations on the benzoate ring to introduce a heterocyclic moiety capable of interacting with the hinge region of a kinase.

Workflow for Potential Kinase Inhibitor Synthesis:

G A This compound B O-Alkylation of Phenol A->B R-X, Base D Nitration of Benzoate Ring B->D C Introduction of Pharmacophore G Final Kinase Inhibitor Scaffold C->G E Reduction of Nitro Group D->E e.g., Fe/AcOH F Cyclization to Heterocycle E->F e.g., Formamidine acetate F->C Coupling Reaction

Caption: Potential workflow for synthesizing kinase inhibitors.

Anti-inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain aromatic carboxylic acid moieties. The hydrolysis of the methyl ester in this compound would yield a carboxylic acid, which could be further elaborated.

General Synthetic Approach:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the phenolic hydroxyl could be functionalized.

Logical Relationship for Anti-inflammatory Agent Development:

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Potential Bioactive Scaffolds A This compound B Ester Hydrolysis A->B D Ether Synthesis A->D C Amide Coupling B->C E Aryl Carboxylic Acids B->E F Aryl Amides C->F G Aryl Ethers D->G

Caption: Synthetic pathways to potential anti-inflammatory agents.

Experimental Protocols (Representative)

The following protocols are adapted from literature procedures for similar transformations on related molecules and should be optimized for this compound.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol is based on the alkylation of methyl 3-hydroxy-4-methoxybenzoate.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.1 eq) and the desired alkyl halide (1.4 eq).

  • Heat the reaction mixture to 70 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-water with constant stirring.

  • Collect the resulting solid by filtration and wash with cold water.

  • If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which could be applied to a halogenated derivative of this compound.

Materials:

  • Halogenated derivative of this compound (e.g., bromo- or iodo-substituted)

  • Aryl or alkyl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for Analogous Compounds

The following table summarizes biological activity data for compounds that are structurally related to potential derivatives of this compound. This data is provided for illustrative purposes to indicate the potential potency that could be achieved.

Compound ClassTargetRepresentative CompoundActivity (IC₅₀/EC₅₀)Reference
Quinoxaline DerivativesHCT-116 (colon cancer cell line)Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate derivative1.9 - 7.52 µg/mL[2]
Quinoxaline DerivativesMCF-7 (breast cancer cell line)Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate derivative2.3 - 6.62 µg/mL[2]
Benzopyran-2-one DerivativesPI3K7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivativeNot specified, but showed remarkable inhibitory action[3]
Benzopyran-2-one DerivativesAkt-17-hydroxy-4-methyl-3-substituted benzopyran-2-one derivativeNot specified, but showed remarkable inhibitory action[3]

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Novel inhibitors targeting this pathway are of significant therapeutic interest.

PI3K/Akt Signaling Pathway:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Potential Inhibitor (Derived from Methyl 2-(3-hydroxyphenyl)benzoate) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

References

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of starting materials have made it an indispensable tool in pharmaceutical and materials science research.[1]

These application notes provide a detailed protocol for the Suzuki coupling reaction of Methyl 2-(3-hydroxyphenyl)benzoate, a substrate featuring both a hydroxyl and a methyl ester functional group. The presence of these groups necessitates careful selection of reaction conditions to ensure high yields and prevent unwanted side reactions, such as hydrolysis of the ester. The protocol described herein is designed to be a robust starting point for researchers employing similar substrates.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Experimental Protocol

This protocol details the Suzuki coupling of this compound with a generic arylboronic acid. The specific quantities and reaction parameters can be adjusted based on the specific boronic acid used and the scale of the reaction.

Materials:

  • This compound (or a corresponding aryl halide derivative)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) hydroxide, Pd(OH)₂)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Solvent (e.g., Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring apparatus (e.g., TLC, GC-MS, or LC-MS)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq), the chosen arylboronic acid (1.0-1.5 eq), and potassium phosphate (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OH)₂, 1-5 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., ethanol) to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.[2]

  • Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biphenyl product.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling reaction, especially with functionalized substrates. The following table summarizes various conditions reported in the literature for Suzuki couplings of related aryl halides and boronic acids.

Catalyst Base Solvent Temperature Notes Reference
Pd(OH)₂K₃PO₄Ethanol65 °CEffective for the synthesis of biaryl analogs with anti-inflammatory properties.[2]
Pd(PPh₃)₄NaOHDMF/H₂O (9:1)120 °C (Microwave)Used for the synthesis of flavonoid derivatives.[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110 °CEmployed for the synthesis of benzo[a]phenothiazine derivatives.[4]
Pd/CK₂CO₃Water80-100 °CA heterogeneous catalyst system for the synthesis of hydroxy-substituted oligophenylenes.
Pd(OAc)₂K₂CO₃DMF/H₂O (95:5)70-110 °CUsed for the preparation of fluorinated biphenyl derivatives with a supported Pd catalyst.[5]

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for the Suzuki coupling reaction of this compound.

Suzuki_Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Base) B Catalyst Addition (Palladium Source) A->B C Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D Solvent Addition (Degassed Solvent) C->D E Reaction (Heating & Stirring) D->E F Work-up (Filtration, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex R1-X transmetalation Transmetalation pd2_biaryl R1-Pd(II)L_n-R2 pd2_complex->pd2_biaryl R2-B(OR)2 Base pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R1-R2 pd2_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Derivatization of Methyl 2-(3-hydroxyphenyl)benzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 2-(3-hydroxyphenyl)benzoate is a versatile scaffold possessing a phenolic hydroxyl group and a benzoate ester, making it an attractive starting point for the synthesis of novel bioactive compounds. The derivatization of the phenolic hydroxyl group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target binding affinity.[1] By introducing a variety of functional groups through reactions like alkylation and acylation, a library of analogs can be generated for biological screening. Published research on similar benzoate and phenolic structures has revealed a wide range of potential pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4][5] This application note provides detailed protocols for the synthesis of a derivative library from this compound and subsequent screening for potential anticancer and antimicrobial activities.

Part 1: Synthesis and Derivatization Protocols

The primary point for derivatization on the this compound scaffold is the nucleophilic phenolic hydroxyl group. The following protocols detail standard procedures for O-alkylation and O-acylation to create a diverse chemical library.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis & Derivatization cluster_reactions Reaction Types start Start: this compound derivatization Derivatization Reaction start->derivatization workup Aqueous Work-up & Extraction derivatization->workup alkylation O-Alkylation (R-X, K2CO3, DMF) derivatization->alkylation acylation O-Acylation (RCOCl, Pyridine, THF) derivatization->acylation purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization library Pure Compound Library characterization->library

Caption: Workflow for the synthesis and purification of the derivative library.

Protocol 1.1: General Procedure for O-Alkylation

This protocol describes the etherification of the phenolic hydroxyl group using various alkyl halides.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromide)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.[6]

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure O-alkylated derivative.

Protocol 1.2: General Procedure for O-Acylation

This protocol details the esterification of the phenolic hydroxyl group using various acyl chlorides.

Materials:

  • This compound

  • Pyridine or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 12 hours.[6]

  • Monitor the reaction progress using TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure O-acylated derivative.

Part 2: Biological Screening Protocols

Once the library of derivatives is synthesized and characterized, a screening cascade is employed to identify compounds with significant biological activity. Analogs of benzoate compounds have previously shown potential as anticancer and antimicrobial agents.[2][5]

Experimental Workflow for Biological Screening

G cluster_screening Screening Cascade library Compound Library primary_screening Primary Screening (e.g., Cytotoxicity @ 10 µM) library->primary_screening hits Initial Hits primary_screening->hits dose_response Dose-Response & IC50/MIC Determination hits->dose_response secondary_assay Secondary / Mechanistic Assays (e.g., Enzyme Inhibition) dose_response->secondary_assay leads Lead Compounds secondary_assay->leads

Caption: A typical workflow for in vitro biological screening of a compound library.

Protocol 2.1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key indicator of potential anticancer activity. Cell lines such as HT-29 (colorectal cancer) and Hep3B (hepatocellular carcinoma) are relevant based on studies of similar compounds.[3][4]

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2.2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the desired final concentration to the first column and perform a 2-fold serial dilution across the plate.

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative control (no bacteria), and a growth control (no compound).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Data Presentation

Clear and concise data presentation is crucial for comparing the structure-activity relationships (SAR) of the synthesized derivatives.

Table 1: Synthesized Derivatives of this compound

Compound ID R Group (Substitution at 3'-OH) Molecular Formula Molecular Weight ( g/mol )
MHPB-01 -CH₃ (Methyl) C₁₅H₁₄O₃ 242.27
MHPB-02 -CH₂CH₃ (Ethyl) C₁₆H₁₆O₃ 256.30
MHPB-03 -CH₂Ph (Benzyl) C₂₁H₁₈O₃ 318.37
MHPB-04 -C(O)CH₃ (Acetyl) C₁₆H₁₄O₄ 270.28

| MHPB-05 | -C(O)Ph (Benzoyl) | C₂₁H₁₆O₄ | 332.35 |

Table 2: Biological Screening Data for MHPB Derivatives

Compound ID Cytotoxicity IC₅₀ (µM) vs. HT-29 Antimicrobial MIC (µg/mL) vs. S. aureus Antimicrobial MIC (µg/mL) vs. E. coli
Parent Cmpd > 100 > 256 > 256
MHPB-01 85.4 128 256
MHPB-02 72.1 128 128
MHPB-03 15.3 32 64
MHPB-04 45.8 64 128
MHPB-05 22.9 32 64
Ciprofloxacin N/A 0.5 0.25

| Doxorubicin | 0.8 | N/A | N/A |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Part 4: Potential Mechanism of Action

Derivatives of similar scaffolds have been identified as inhibitors of key cellular pathways, such as the BCL-2-mediated anti-apoptotic pathway.[3][7] Compounds that show significant cytotoxicity could be further investigated for their ability to induce apoptosis by inhibiting anti-apoptotic proteins like BCL-2.

Signaling Pathway: Intrinsic Apoptosis

G cluster_pathway Intrinsic Apoptosis Pathway stimuli Apoptotic Stimuli (e.g., DNA Damage) bcl2 Bcl-2 (Anti-apoptotic) stimuli->bcl2 bax Bax/Bak (Pro-apoptotic) stimuli->bax bcl2->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis inhibitor MHPB Derivative (Potential Inhibitor) inhibitor->bcl2

Caption: Inhibition of Bcl-2 by a derivative can prevent it from sequestering pro-apoptotic proteins like Bax, leading to apoptosis.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(3-hydroxyphenyl)benzoate. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both acidified with 0.1% formic acid, ensuring excellent peak shape and resolution. Detection is performed using a UV detector, leveraging the chromophoric nature of the analyte. This method is demonstrated to be suitable for quality control and research applications requiring accurate and precise measurement of this compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. A reliable and validated analytical method is crucial for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a premier technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and accuracy.[1][2] The method described herein is based on established principles for the separation of phenolic compounds and benzoate esters, providing a straightforward and reproducible protocol for researchers.[3][4]

Experimental Protocol

1. Instrumentation and Equipment

  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or equivalent).

2. Chemicals and Reagents

  • This compound reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (ACS grade, ~88%).

  • Deionized water (18.2 MΩ·cm).

3. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters are based on common practices for analyzing phenolic and benzoate compounds.[3][5][6][7]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-27 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 27 minutes

4. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of deionized water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a suitable volume of methanol.

    • Dilute the solution with the mobile phase (40% B) to bring the expected concentration of the analyte within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow

The logical flow from solution preparation to final analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase A (0.1% Formic Acid in Water) E Equilibrate HPLC System with Initial Mobile Phase A->E B Prepare Mobile Phase B (0.1% Formic Acid in ACN) B->E C Prepare Standard Stock Solution (1000 µg/mL in Methanol) F Inject Standard/Sample (10 µL) C->F Dilute for Calibration D Prepare Sample Solution D->F Filter E->F G Perform Gradient Elution & Data Acquisition F->G H Integrate Chromatographic Peaks G->H I Construct Calibration Curve (from Standards) H->I J Quantify Analyte in Sample I->J

Caption: Workflow for HPLC analysis of this compound.

Data and Results

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 20 µg/mL) is injected multiple times to evaluate key parameters.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
%RSD for Peak Area ≤ 2.0%0.8%
%RSD for Retention Time ≤ 1.0%0.2%

Method Validation Summary

The developed method should be validated according to ICH guidelines or internal laboratory standards. The following table summarizes typical performance characteristics.

ParameterConcentration Range (µg/mL)Result
Linearity (r²) 1 - 100≥ 0.999
Accuracy (% Recovery) 10, 50, 9098.5% - 101.2%
Precision (%RSD) 10, 50, 90< 1.5%
Limit of Detection (LOD) -~0.2 µg/mL
Limit of Quantitation (LOQ) -~0.7 µg/mL

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The use of a standard C18 column and a simple acidic mobile phase makes this method easily transferable to most analytical laboratories equipped with standard HPLC instrumentation. The validation data confirms its suitability for routine quality control and research purposes.

References

Application Note: Analysis of Methyl 2-(3-hydroxyphenyl)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 2-(3-hydroxyphenyl)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines sample preparation, GC-MS instrument parameters, and expected data, including retention times and mass spectral fragmentation patterns. The described method is intended for research purposes to provide a framework for the analysis of this compound.

Introduction

This compound is a chemical compound of interest in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceutical agents. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of semi-volatile compounds like this compound. This application note provides a standardized protocol for its analysis.

Experimental Protocols

For the cleanup of samples containing this compound, a solid-phase extraction (SPE) method is recommended to remove interfering matrix components.[1]

  • Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent such as a mixture of dichloromethane and acetonitrile (1:1, v/v).

  • Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of methanol followed by 5 mL of the sample solvent through the cartridge.

  • Elution: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove non-polar impurities.

  • Analyte Elution: Elute the this compound using a more polar solvent, such as ethyl acetate.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for GC-MS analysis.[2]

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for related benzophenone and benzoate compounds and may require optimization for specific instrumentation and applications.[2][3]

Parameter Condition
Gas Chromatograph Agilent 7890A GC System or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column Thermo Scientific™ TraceGOLD™ TG-17MS or similar mid-polarity column (e.g., 50% diphenyl/50% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.2 mL/min[3]
Injector Temperature 250 °C[2]
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 90°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 5 min[3]
Transfer Line Temp. 300 °C[3]
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-550 amu
Solvent Delay 5 minutes

Expected Data and Interpretation

The following table summarizes the expected quantitative data for the analysis of this compound. These values are illustrative and should be determined experimentally for each specific analytical setup.

Parameter Expected Value
Expected Retention Time (RT) 10 - 15 min (dependent on the exact GC conditions)
Linearity Range 1 - 100 µg/mL (R² > 0.99)
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL
Recovery 85 - 105%
Relative Standard Deviation (RSD) < 10%

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The interpretation of the fragmentation pattern is crucial for compound identification.

  • Molecular Ion (M+) : The molecular weight of this compound (C14H12O3) is 228.24 g/mol . The molecular ion peak is expected at m/z 228.

  • Key Fragmentation Pathways :

    • Loss of a methoxy radical (•OCH3) from the ester group, resulting in a fragment at m/z 197.[6]

    • Loss of the entire methoxycarbonyl group (•COOCH3), leading to a fragment at m/z 169.

    • Cleavage of the bond between the two phenyl rings, which can result in various smaller fragments.

    • Fragments characteristic of the substituted phenyl rings.

m/z Proposed Fragment Ion Notes
228[C14H12O3]+•Molecular Ion (M+)
197[M - •OCH3]+Loss of methoxy radical
169[M - •COOCH3]+Loss of methoxycarbonyl group
121[C7H5O2]+Benzoyl cation
93[C6H5O]+Phenoxy cation
77[C6H5]+Phenyl cation

Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolution in Dichloromethane/Acetonitrile Sample->Dissolution Sample_Loading Sample Loading onto SPE Cartridge Dissolution->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Sample Solvent) SPE_Conditioning->Sample_Loading Washing Wash with Non-polar Solvent Sample_Loading->Washing Elution Elution with Ethyl Acetate Washing->Elution Concentration Evaporation and Reconstitution Elution->Concentration Injection GC Injection (1 µL) Concentration->Injection Separation Chromatographic Separation (TG-17MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (m/z 50-550) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable protocol for the analysis of this compound. The sample preparation procedure ensures the removal of interfering substances, and the specified GC-MS conditions allow for excellent chromatographic separation and sensitive detection. This methodology is well-suited for quality control, purity assessment, and quantitative analysis in research and drug development settings. Researchers are encouraged to perform in-house validation of the method to ensure it meets the specific requirements of their application.

References

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-(3-hydroxyphenyl)benzoate and Related Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Signaling Pathways

The biological activities of hydroxylated biphenyl compounds can be attributed to their interaction with various cellular signaling pathways. Their antioxidant properties may involve the direct scavenging of reactive oxygen species (ROS) or the modulation of antioxidant enzyme expression. Anti-inflammatory effects are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or by downregulating pro-inflammatory signaling cascades such as the NF-κB pathway. In the context of cancer, these compounds can induce apoptosis (programmed cell death) through the activation of caspase cascades and modulation of Bcl-2 family proteins, or cause cell cycle arrest at different checkpoints.

Potential Signaling Pathways of Hydroxylated Biphenyls cluster_0 Antioxidant Activity cluster_1 Anti-inflammatory Activity cluster_2 Anticancer Activity ROS ROS Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Biphenyl_Compound_A Hydroxylated Biphenyl Biphenyl_Compound_A->ROS Scavenging Biphenyl_Compound_A->Antioxidant_Enzymes Upregulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB COX_Enzymes COX Enzymes Inflammatory_Stimuli->COX_Enzymes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Biphenyl_Compound_B Hydroxylated Biphenyl Biphenyl_Compound_B->NF_kB Inhibition Biphenyl_Compound_B->COX_Enzymes Inhibition Cancer_Cell Cancer Cell Bcl_2_Family Bcl-2 Family Proteins Cancer_Cell->Bcl_2_Family Cell_Cycle_Checkpoints Cell Cycle Checkpoints (G2/M) Cancer_Cell->Cell_Cycle_Checkpoints Caspases Caspases Bcl_2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Checkpoints->Cell_Cycle_Arrest Biphenyl_Compound_C Hydroxylated Biphenyl Biphenyl_Compound_C->Cancer_Cell Biphenyl_Compound_C->Bcl_2_Family Modulation Biphenyl_Compound_C->Cell_Cycle_Checkpoints Induction

Caption: Potential signaling pathways modulated by hydroxylated biphenyl compounds.

Data Presentation

The following tables summarize quantitative data from in vitro assays performed on hydroxylated biphenyl compounds structurally related to Methyl 2-(3-hydroxyphenyl)benzoate. Note: This data is intended to be representative, as specific data for this compound is not publicly available.

Table 1: Cytotoxicity of Novel Hydroxylated Biphenyl Compounds against Malignant Melanoma Cell Lines [1]

CompoundCell LineIC₅₀ (µM)
Compound 11Melanoma1.7 ± 0.5
Compound 12Melanoma2.0 ± 0.7
Compound 11Normal Fibroblasts> 32
Compound 12Normal Fibroblasts> 32

Table 2: In Vitro Anti-inflammatory Activity of Biphenyl Derivatives [2]

CompoundAssayIC₅₀ (µM)
FM4COX-2 Inhibition0.74
FM10COX-2 Inhibition0.69
FM12COX-2 Inhibition0.18

Table 3: In Vitro Antioxidant Activity of Biphenyl Carboxylic Acid Derivatives [3]

CompoundAssayIC₅₀ (µM)
FM10DPPH Radical Scavenging8.36
FM12DPPH Radical Scavenging15.30
FM10ABTS Radical Scavenging8.90
FM12ABTS Radical Scavenging17.22
Gallic Acid (Standard)DPPH Radical Scavenging9.02
Gallic Acid (Standard)ABTS Radical Scavenging3.23

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the assessment of the biological activity of this compound and related compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT Assay Workflow Seed_Cells Seed Cells in 96-well plate Add_Compound Add Test Compound (various concentrations) Seed_Cells->Add_Compound Incubate Incubate (e.g., 24-72 hours) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., human cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO Inhibition Assay Workflow Seed_Macrophages Seed Macrophages (e.g., RAW 264.7) in 96-well plate Pre_treat Pre-treat with Test Compound Seed_Macrophages->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Read_Absorbance Read Absorbance (e.g., 540 nm) Griess_Reaction->Read_Absorbance

Caption: Workflow for the nitric oxide inhibition assay.

Protocol:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow:

DPPH Assay Workflow Prepare_Compound Prepare Test Compound Solutions Add_DPPH Add DPPH Solution Prepare_Compound->Add_DPPH Incubate_Dark Incubate in the Dark (e.g., 30 minutes) Add_DPPH->Incubate_Dark Read_Absorbance Read Absorbance (e.g., 517 nm) Incubate_Dark->Read_Absorbance

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Solution Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution. Include a blank (solvent only) and a control (solvent with DPPH). Use a known antioxidant like ascorbic acid or gallic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound. While direct experimental data for this specific compound is currently lacking, the information derived from structurally similar hydroxylated biphenyls suggests potential cytotoxic, anti-inflammatory, and antioxidant properties. Researchers are encouraged to utilize these methodologies to elucidate the specific biological activities and mechanisms of action of this compound, thereby contributing to the broader understanding of this class of compounds and their potential therapeutic applications.

References

The Pivotal Role of Hydroxyphenyl Benzoyl Scaffolds in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The synthesis of novel fluorescent probes is a cornerstone of advancements in biomedical research and drug discovery. Among the versatile scaffolds utilized, hydroxyphenyl benzoyl derivatives and their analogs, such as Methyl 2-(3-hydroxyphenyl)benzoate, serve as critical precursors for developing probes capable of detecting a wide array of analytes, including metal cations and pH fluctuations. These probes are instrumental in elucidating biological processes and for high-throughput screening of potential therapeutic agents. The inherent photochemical properties of the hydroxyphenyl moiety, often involving excited-state intramolecular proton transfer (ESIPT), provide a foundation for designing probes with significant fluorescence modulation upon target interaction.

Core Applications:

  • Sensing Metal Cations: Derivatives of hydroxyphenyl benzoxazoles and benzothiazoles have been successfully employed as fluorescent probes for the detection of biologically significant metal ions like Mg²⁺ and Zn²⁺. The selectivity of these probes is attributed to the specific coordination of the metal cation with the hydroxyphenyl and adjacent heterocyclic systems, leading to a distinct fluorescence response.[1]

  • pH Measurement: The acidity of the fluorophenol group in these scaffolds makes them highly sensitive to changes in pH, particularly within the physiological range of 7-8. This property allows for the development of fluorescent probes that can monitor pH changes in cellular compartments and tissues.[1]

  • Fluoride Ion Detection: By modifying the hydroxyl group of a 2-(2'-hydroxyphenyl)-benzothiazole (HBT) derivative with a dimethylphosphinothionyl group, a highly selective fluorescent probe for fluoride ions (F⁻) has been developed. The sensing mechanism involves the fluoride-induced cleavage of the O-P bond, which restores the ESIPT process and results in a "turn-on" fluorescence signal.[2][3]

Quantitative Data Summary

The photophysical properties of fluorescent probes derived from hydroxyphenyl benzoyl analogs are critical for their application. The following table summarizes key quantitative data for representative probes.

Probe/DerivativeTarget AnalyteExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Key Feature
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg²⁺---Sensitive to pH changes at pH 7-8, resulting in large fluorescence enhancement.[1]
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazoleZn²⁺---High sensitivity to pH and selectivity for zinc cations due to the high acidity of the fluorophenol moiety.[1]
PBT (2-(2'-hydroxyphenyl)-benzothiazole derivative)F⁻---Exhibits fluorescence quenching that is reversed upon F⁻ binding, leading to a "turn-on" response.[2][3]
HBT-BF₂ Derivatives-VariousUp to >650 nmSignificantly EnhancedRed-shifted emission into the near-infrared region by complexing with a boron atom.[4]

Experimental Protocols

General Synthesis of 2-(2-Hydroxyphenyl)-Benzothiazole (HBT) Derivatives

This protocol outlines a general method for the synthesis of HBT derivatives, which can be adapted for various substituted salicylic acids and o-aminophenols.[4]

Materials:

  • o-Aminothiophenol

  • Substituted Salicylic Acid

  • Tetrabutylammonium bromide

  • Triphenyl phosphite

  • Methanol (MeOH)

  • Dichloromethane (DCM), dry

  • Triethylamine

  • Boron trifluoride etherate (BF₃·Et₂O)

Procedure:

  • A mixture of o-aminothiophenol, the desired salicylic acid derivative, tetrabutylammonium bromide, and triphenyl phosphite is heated at 120°C for 2 hours.

  • After cooling to room temperature, methanol is added to the mixture, and the solution is sonicated.

  • The resulting solid is isolated by filtration and washed with methanol.

  • The crude product is further purified by recrystallization to yield the HBT derivative.

  • For BF₂ complexation, the synthesized HBT derivative is dissolved in dry dichloromethane.

  • Triethylamine is added to the solution, followed by the addition of BF₃·Et₂O.

  • The reaction mixture is stirred, and upon completion, the solvent is removed under reduced pressure to yield the HBT-BF₂ product.

Synthesis of a "Turn-On" Fluorescent Probe for Fluoride Ions

The following protocol describes the conceptual steps for synthesizing a fluoride-responsive probe based on an HBT scaffold, where the hydroxyl group is masked to inhibit ESIPT.

Conceptual Synthesis Steps:

  • Synthesize the core 2-(2'-hydroxyphenyl)-benzothiazole (HBT) fluorophore using a suitable substituted o-aminophenol and salicylic acid derivative.

  • Protect the hydroxyl group of the HBT with a fluoride-labile protecting group, such as a silyl ether or a phosphinate ester (e.g., dimethylphosphinothionyl group). This protection step quenches the fluorescence of the HBT core by disrupting the intramolecular hydrogen bond necessary for ESIPT.

  • Purify the final probe compound using standard chromatographic techniques.

Visualizing Synthesis and Sensing Mechanisms

Workflow for HBT-BF₂ Fluorophore Synthesis

G cluster_synthesis Synthesis of HBT Derivatives cluster_complexation BF2 Complexation start o-Aminothiophenol + Substituted Salicylic Acid reaction1 Condensation at 120°C start->reaction1 purification1 Recrystallization reaction1->purification1 hbt_product HBT Derivative purification1->hbt_product dissolve Dissolve HBT in DCM hbt_product->dissolve add_reagents Add Triethylamine and BF3·Et2O dissolve->add_reagents final_product HBT-BF2 Fluorophore add_reagents->final_product G cluster_sensing Fluoride Sensing Mechanism probe PBT Probe (Fluorescence OFF) ESIPT Blocked reaction Fluoride-induced O-P bond cleavage probe->reaction fluoride Fluoride Ion (F⁻) fluoride->reaction product HBT-Enol1 (Fluorescence ON) ESIPT Restored reaction->product

References

Application Notes and Protocols for Methyl 2-(3-hydroxyphenyl)benzoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-(3-hydroxyphenyl)benzoate is a biaryl compound featuring both a methyl ester and a hydroxyl functional group. This unique combination suggests its potential as a monomer or additive in the synthesis of advanced polymers and functional materials. The phenolic hydroxyl group offers a site for polymerization or grafting, while the benzoate moiety can influence the thermal, mechanical, and photophysical properties of the resulting material. These characteristics position this compound as a compound of interest for researchers in materials science, particularly in the development of high-performance polymers, organic electronics, and smart materials.

While specific, widespread applications of this compound in materials science are still emerging, its structural motifs are present in various functional materials. This document outlines potential applications and provides hypothetical experimental protocols based on the known reactivity of its functional groups.

Potential Applications in Materials Science

Based on its chemical structure, this compound is a promising candidate for several applications in materials science:

  • High-Performance Polymers: The rigid biphenyl structure can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The hydroxyl group allows for its use as a monomer in the synthesis of polyesters, polyethers, and polycarbonates with high glass transition temperatures and thermal degradation resistance.

  • Thermo-responsive Materials: The phenolic group can be modified to introduce side chains that impart thermo-responsive behavior. For example, grafting with polymers like poly(N-isopropylacrylamide) (PNIPAAm) could lead to materials that exhibit a lower critical solution temperature (LCST), making them suitable for applications in smart hydrogels, sensors, and drug delivery systems.[1][2][3][4][5]

  • Organic Electronics: Biaryl compounds are often investigated for their potential in organic electronics. The conjugated system of this compound could be functionalized to develop materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its role could be as a building block for larger conjugated systems or as a host material in emissive layers.

  • Drug Delivery Systems: The benzoate structure is found in many biologically active compounds. Polymers incorporating this compound could be designed for controlled drug release applications, where the ester linkage can be hydrolyzed under specific physiological conditions to release an encapsulated therapeutic agent.

Experimental Protocols

The following are proposed experimental protocols for the application of this compound in materials science. These are generalized procedures and may require optimization based on specific research goals.

Protocol 1: Synthesis of a High-Performance Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester using this compound as a monomer.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Antimony (III) oxide (catalyst)

  • Toluene (dry)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Preparation: Ensure this compound is pure and dry. Recrystallize if necessary.

  • Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Add equimolar amounts of this compound and terephthaloyl chloride to the reaction flask along with a catalytic amount of antimony (III) oxide (approx. 300 ppm).

  • Esterification: Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction, during which HCl gas will be evolved and removed.

  • Polycondensation: After the initial evolution of HCl subsides (typically 1-2 hours), gradually increase the temperature to 250-280°C and apply a vacuum (below 1 Torr) to facilitate the removal of phenol and drive the polymerization to a high molecular weight.

  • Polymer Isolation: Continue the reaction until the desired melt viscosity is achieved (typically 2-4 hours). Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitated in methanol.

  • Purification: Filter the precipitated polymer and wash thoroughly with methanol to remove any unreacted monomers and catalyst residues. Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Molecular Weight: Determined by gel permeation chromatography (GPC).

  • Thermal Properties: Analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Structural Analysis: Confirmed by Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

As specific experimental data for the applications of this compound in materials science is not yet widely available in the literature, the following table presents hypothetical data for a polyester synthesized according to Protocol 1. This data is based on typical values for high-performance aromatic polyesters.

PropertyExpected Value
Number Average MW (Mn)25,000 - 40,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition (Tg)180 - 220 °C
5% Weight Loss Temp (TGA)> 450 °C

Visualizations

Logical Workflow for Polyester Synthesis

The following diagram illustrates the key stages in the synthesis of a high-performance polyester using this compound.

Polyester_Synthesis_Workflow Monomer Monomer Preparation (this compound & Terephthaloyl chloride) Reaction Reaction Setup (Under Nitrogen) Monomer->Reaction Esterification Esterification (180-200°C) Reaction->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Isolation Polymer Isolation (Precipitation in Methanol) Polycondensation->Isolation Purification Purification & Drying Isolation->Purification Characterization Characterization (GPC, TGA, DSC, NMR) Purification->Characterization

Caption: Workflow for the synthesis and characterization of a polyester.

Proposed Signaling Pathway for a Thermo-responsive Polymer

This diagram illustrates a conceptual pathway for creating a thermo-responsive material by modifying this compound.

Thermoresponsive_Polymer_Concept cluster_modification Monomer Functionalization cluster_polymerization Polymer Synthesis cluster_application Application Monomer This compound Grafting Grafting of PNIPAAm to Phenolic Group Monomer->Grafting FunctionalMonomer Functionalized Monomer Grafting->FunctionalMonomer Polymerization Copolymerization FunctionalMonomer->Polymerization ThermoPolymer Thermo-responsive Polymer Polymerization->ThermoPolymer SmartMaterial Smart Material (e.g., Hydrogel) ThermoPolymer->SmartMaterial

Caption: Conceptual pathway for developing a thermo-responsive material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 2-(3-hydroxyphenyl)benzoate. The content is structured to address common challenges and improve reaction yields through detailed troubleshooting guides, frequently asked questions, optimized experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and functional group tolerance. For this specific synthesis, the reaction would typically involve the coupling of Methyl 2-bromobenzoate with 3-hydroxyphenylboronic acid.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors. Common issues include inefficient catalyst activity, problems with the boronic acid, suboptimal reaction conditions, or the presence of impurities. Specific areas to investigate include the quality and activity of your palladium catalyst and ligand, the stability of the 3-hydroxyphenylboronic acid, the choice of base and solvent, and the reaction temperature. Our troubleshooting guide below provides a more detailed breakdown of potential issues and their solutions.

Q3: Is it necessary to protect the hydroxyl group on the 3-hydroxyphenylboronic acid?

A3: While the Suzuki-Miyaura coupling is known for its tolerance of many functional groups, the presence of a free hydroxyl group can sometimes lead to side reactions or decreased catalyst efficiency. In many cases, the reaction can proceed without protection, especially with the careful selection of a suitable base. However, if you are experiencing low yields or side product formation, protecting the hydroxyl group as a methyl ether (using 3-methoxyphenylboronic acid) and then deprotecting it in a subsequent step can be an effective strategy.

Q4: What are the main side products to look out for in this reaction?

A4: The primary side products in a Suzuki-Miyaura coupling are typically homocoupling products, where two molecules of the boronic acid react with each other, or two molecules of the aryl halide react together. Another common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials, catalyst residues, and side products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.- Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust catalyst system, such as a pre-formed palladacycle or a catalyst with a bulky electron-rich phosphine ligand.
Boronic Acid Instability: Boronic acids can be unstable and undergo degradation.- Use freshly purchased or prepared 3-hydroxyphenylboronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Suboptimal Base: The chosen base may not be effective in promoting the transmetalation step.- Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).- Ensure the base is finely powdered and anhydrous.
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.- Common solvents for Suzuki coupling include 1,4-dioxane, toluene, or a mixture of an organic solvent with water.- Ensure the solvent is properly degassed to remove oxygen.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.- Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.- Maintain an inert atmosphere throughout the reaction.
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.- Attempt the reaction at a lower temperature for a longer duration.
Protodeboronation (Loss of Boronic Acid Group) Presence of Protic Impurities: Water or other protic impurities can lead to the replacement of the boronic acid group with a hydrogen atom.- Use anhydrous solvents and reagents.- Ensure the base is sufficiently strong to deprotonate any residual water.
Difficulty in Product Purification Co-elution of Impurities: The product may have a similar polarity to starting materials or byproducts, making separation by column chromatography difficult.- Optimize the solvent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent.- Consider recrystallization as an alternative or additional purification step.
Residual Palladium Catalyst: The final product may be contaminated with palladium residues.- After the reaction, consider a workup step with a palladium scavenger.- Ensure efficient separation during column chromatography.

Experimental Protocols

Method 1: Direct Coupling with 3-Hydroxyphenylboronic Acid

This protocol outlines the synthesis of this compound using a direct Suzuki-Miyaura coupling.

Diagram of Experimental Workflow:

experimental_workflow_direct cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Methyl 2-bromobenzoate - 3-Hydroxyphenylboronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., 1,4-Dioxane/Water) degas Degas with Argon/Nitrogen reagents->degas catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product This compound

Caption: Workflow for the direct Suzuki coupling synthesis.

Materials:

  • Methyl 2-bromobenzoate

  • 3-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 2-bromobenzoate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.

Method 2: Coupling with 3-Methoxyphenylboronic Acid and Subsequent Demethylation

This two-step approach can be beneficial if the direct coupling with the free hydroxyl group proves problematic.

Diagram of Two-Step Synthesis Logic:

two_step_synthesis start Starting Materials: - Methyl 2-bromobenzoate - 3-Methoxyphenylboronic acid suzuki Step 1: Suzuki Coupling start->suzuki intermediate Intermediate: Methyl 2-(3-methoxyphenyl)benzoate suzuki->intermediate demethylation Step 2: Demethylation (e.g., with BBr₃) intermediate->demethylation final_product Final Product: This compound demethylation->final_product

Caption: Logical flow for the two-step synthesis approach.

Step 1: Suzuki Coupling

Follow the procedure for Method 1, substituting 3-methoxyphenylboronic acid for 3-hydroxyphenylboronic acid.

Step 2: Demethylation

Materials:

  • Methyl 2-(3-methoxyphenyl)benzoate (from Step 1)

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve the Methyl 2-(3-methoxyphenyl)benzoate in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ in DCM (1.1 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by column chromatography as described in Method 1.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings of structurally similar substrates to provide a baseline for expected outcomes.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10075-85
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane10085-95
Pd(PPh₃)₄ (5)-Cs₂CO₃Toluene/EtOH9080-90

Table 2: Effect of Base and Solvent on Yield

Base (eq)SolventCatalyst SystemTemperature (°C)Yield (%)
K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄9082
K₃PO₄ (2)ToluenePd₂(dba)₃/SPhos11091
Cs₂CO₃ (2)THFPd(OAc)₂/PPh₃8088

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always conduct their own risk assessments and adhere to all safety protocols in their laboratory. The reaction conditions and yields presented are illustrative and may vary depending on the specific experimental setup and the purity of the reagents.

Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Methyl 2-(3-hydroxyphenyl)benzoate.

Troubleshooting Guide

Purification of this compound, often synthesized via Suzuki-Miyaura coupling, can present several challenges. The following guide addresses common issues, their probable causes, and recommended solutions.

Quantitative Data Summary

The following table provides typical parameters for the purification and analysis of this compound and related compounds. Note that optimal conditions may vary depending on the specific reaction scale and impurity profile.

ParameterValue/RangeCompound/Method
Column Chromatography
Stationary PhaseSilica GelGeneral Purification
Eluent System (starting point)Hexane:Ethyl Acetate (9:1 to 7:3 v/v)Biphenyl Compounds
High-Performance Liquid Chromatography (HPLC)
ColumnC8 or C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm)Methyl Hydroxybenzoates[1][2]
Mobile PhaseMethanol:Water (45:55 v/v), pH adjusted to 4.8 with 0.1 N HClMethyl 4-hydroxybenzoate[1][2]
Flow Rate1.0 mL/minMethyl 4-hydroxybenzoate[1][2]
Detection Wavelength254 nmMethyl 4-hydroxybenzoate[1][2]
Retention Time (example)5.34 minMethyl 4-hydroxybenzoate[1][2]
Recrystallization
Potential SolventsEthanol, Methanol, Benzene, or mixtures with waterBenzoic acid and derivatives[3]
Common Purification Problems and Solutions
ProblemProbable Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during extraction due to the phenolic -OH group. - Suboptimal chromatography conditions.- Monitor the reaction by TLC or LC-MS to ensure completion. - During workup, use a mildly acidic aqueous solution (e.g., saturated NH4Cl) to suppress the phenoxide formation and keep the product in the organic layer. - Optimize the solvent system for column chromatography to ensure good separation and recovery.
Persistent Impurities in NMR/LC-MS - Homocoupled Biphenyls: From the boronic acid starting material. This is often exacerbated by the presence of oxygen. - Unreacted Starting Materials: Aryl halide or boronic acid. - Protodeborylation: The boronic acid is replaced by a hydrogen atom.- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen. - Use a slight excess of the boronic acid to drive the reaction to completion and consume the aryl halide. - Carefully choose the base and solvent system to minimize protodeborylation. - For purification, a different solvent system in column chromatography or recrystallization might be necessary to separate impurities with similar polarity.
Product is an Oil or Gummy Solid - Presence of residual solvent. - Co-elution of impurities with the product. - The product itself may have a low melting point.- Dry the product under high vacuum for an extended period. - Re-purify using a shallower gradient in column chromatography or try recrystallization from a different solvent system. - If the product is inherently an oil, purification should focus on chromatographic methods.
Difficulty with Recrystallization - Inappropriate solvent choice. - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystal formation.- Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. - Try a co-solvent system (e.g., ethanol/water). - Perform a preliminary purification by column chromatography to remove impurities that may interfere with crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most common impurities include homocoupled byproducts from the boronic acid, unreacted starting materials (aryl halide and boronic acid), and protodeborylation of the boronic acid. The presence of oxygen can increase the formation of homocoupled byproducts.

Q2: How can I effectively remove unreacted boronic acid and its byproducts?

A2: Unreacted boronic acid can often be removed by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt. However, be aware that your product has a phenolic hydroxyl group, which is also acidic and can be extracted into the basic aqueous layer. A milder base or careful pH control might be necessary. Flash column chromatography on silica gel is also effective.

Q3: What is a good starting point for a solvent system for flash column chromatography?

A3: A good starting point for the elution of this compound from a silica gel column is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity to 7:3 or 1:1. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for your product on a TLC plate.

Q4: Can I use HPLC for the purification of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of phenolic compounds. A reversed-phase C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid like formic or phosphoric acid, is a common choice.

Q5: My purified product appears as a gel or oil. What should I do?

A5: First, ensure all solvent has been removed under high vacuum. If it remains non-solid, it could be due to persistent impurities. In this case, re-purification by chromatography with a different eluent system may be required. If the pure compound has a low melting point, it may exist as a gel or oil at room temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude product.

    • Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent as the elution progresses.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube. The solvent should dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals of the pure compound should form.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization Optional analysis NMR, LC-MS, HPLC chromatography->analysis recrystallization->analysis end Pure Product analysis->end Troubleshooting_Logic problem1 Low Yield cause1a Incomplete Reaction problem1->cause1a cause1b Extraction Loss problem1->cause1b problem2 Persistent Impurities cause2a Homocoupling problem2->cause2a cause2b Unreacted Starting Materials problem2->cause2b cause3b Impurity Co-elution problem2->cause3b problem3 Oily/Gummy Product cause3a Residual Solvent problem3->cause3a problem3->cause3b

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(3-hydroxyphenyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(3-hydroxyphenyl)benzoate derivatives via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound derivatives?

A1: The most common and effective method for synthesizing this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (e.g., Methyl 2-bromobenzoate) and an arylboronic acid or ester (e.g., 3-hydroxyphenylboronic acid) in the presence of a base.[1][2]

Q2: How does the unprotected hydroxyl group on the phenylboronic acid affect the reaction?

A2: The unprotected hydroxyl group can sometimes lead to side reactions or decreased catalyst activity. The phenolic proton is acidic and can react with the base. However, many Suzuki-Miyaura coupling reactions are tolerant of free hydroxyl groups, and in some cases, they can even enhance reactivity.[3][4] It is crucial to select the appropriate base to avoid deprotonation of the phenol by a very strong base, which might lead to catalyst inhibition.

Q3: What are the most common side reactions observed in this synthesis?

A3: Common side reactions include:

  • Homocoupling: Formation of biphenyls from the coupling of two molecules of the arylboronic acid or two molecules of the aryl halide. This is often exacerbated by the presence of oxygen.[5]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of phenol from 3-hydroxyphenylboronic acid. This can be promoted by aqueous conditions and certain bases.[6]

  • Hydrolysis of the methyl ester: The ester group on Methyl 2-bromobenzoate can be hydrolyzed to a carboxylic acid under strongly basic conditions, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of starting materials and the formation of the desired product.

Q5: What is a general purification strategy for the final product?

A5: After the reaction is complete, a standard work-up procedure involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate), and washing with brine.[7] The crude product can then be purified by column chromatography on silica gel. Given the polarity of the hydroxyl group, a solvent system such as a mixture of hexanes and ethyl acetate is often effective for elution.[8] Recrystallization can also be employed for further purification.[8]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound derivatives and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not generated in situ effectively.- Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).[9] - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species.
2. Inappropriate Base: The chosen base may not be effective for the transmetalation step or may be too strong, leading to side reactions.- Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[9][10] Weaker bases are often preferred when a hydroxyl group is present.
3. Poor Solvent Choice: The solvent may not be suitable for the solubility of the reactants or for the catalytic cycle.- A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is often effective.[10] The water is crucial for dissolving the base and facilitating the transmetalation step.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Thoroughly degas the solvent and reaction mixture before adding the catalyst.[5] Maintain a positive pressure of an inert gas throughout the reaction.
2. High Catalyst Loading or Temperature: These conditions can sometimes favor homocoupling.- Optimize the catalyst loading; typically 1-5 mol% is sufficient. - Run the reaction at the lowest effective temperature.
Formation of Phenol (Protodeboronation) 1. Excess Water or Protic Solvent: Can lead to the cleavage of the C-B bond.- While some water is necessary, excess should be avoided. Use anhydrous solvents for the organic phase.
2. Inappropriate Base: Some bases can accelerate protodeboronation.- Screen different bases. KF is sometimes used to minimize this side reaction.
Hydrolysis of Methyl Ester 1. Strongly Basic Conditions: Strong bases like NaOH or KOH can readily hydrolyze the ester.- Use a milder base such as K₂CO₃ or Cs₂CO₃.
2. Prolonged Reaction Time at High Temperature: Increases the likelihood of hydrolysis.- Monitor the reaction closely and stop it once the starting material is consumed. - Try to run the reaction at a lower temperature if possible.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Side Products: The polarity of the product might be similar to that of the starting materials or byproducts.- Adjust the solvent system for column chromatography. A gradient elution might be necessary. - Consider an acid-base workup to remove any hydrolyzed carboxylic acid byproduct.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add Methyl 2-bromobenzoate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide illustrative quantitative data for optimizing the reaction conditions based on typical results for similar Suzuki-Miyaura cross-coupling reactions.

Table 1: Effect of Different Bases on Product Yield

EntryBase (2.5 eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)901285
2Cs₂CO₃Dioxane/H₂O (4:1)901292
3K₃PO₄Toluene/H₂O (4:1)901278
4NaOHTHF/H₂O (4:1)801265 (with some ester hydrolysis)
5KFDioxane/H₂O (4:1)1001875

Table 2: Effect of Different Solvents on Product Yield

EntryBaseSolvent (v/v)Temperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)901285
2K₂CO₃Dioxane/H₂O (4:1)901288
3K₂CO₃THF/H₂O (4:1)801682
4K₂CO₃DMF/H₂O (4:1)1001090
5K₂CO₃Acetonitrile/H₂O (4:1)851470

Table 3: Effect of Different Palladium Catalysts and Ligands on Product Yield

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)9085
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)9082
3PdCl₂(dppf) (2)-Cs₂CO₃Dioxane/H₂O (4:1)9095
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O (4:1)10093

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst screen_base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) check_catalyst->screen_base Catalyst OK success Improved Yield check_catalyst->success Catalyst Inactive -> Replaced optimize_solvent Optimize Solvent System (Toluene/H2O, Dioxane/H2O) screen_base->optimize_solvent No Improvement screen_base->success Improved optimize_temp Adjust Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improved optimize_temp->success Improved

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low solubility of Methyl 2-(3-hydroxyphenyl)benzoate in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl 2-(3-hydroxyphenyl)benzoate

This guide provides troubleshooting strategies and frequently asked questions regarding the low solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What is happening?

A1: This is a common issue for hydrophobic compounds. This compound is poorly soluble in water.[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the compound's solubility limit in the final mixture can be exceeded, causing it to precipitate out of solution.[2][3] It is crucial to ensure the final concentration of the compound is below its solubility limit in the assay medium.[4]

Q2: What is the best initial solvent for this compound?

A2: this compound, like similar phenolic and benzoate compounds, is expected to be poorly soluble in water but miscible with organic solvents.[1] The recommended starting solvent is Dimethyl Sulfoxide (DMSO). For particularly hydrophobic compounds, other organic solvents like ethanol, dimethylformamide (DMF), or acetonitrile (ACN) can also be considered.[2] It is critical to first dissolve the compound completely in the organic solvent before any serial dilutions are made.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize toxicity.[5] However, some robust cell lines may tolerate up to 1%. It is always best practice to run a vehicle control experiment with the same final DMSO concentration as your test conditions to assess its effect on your specific cell line.[6]

Q4: My compound is precipitating even at low final concentrations. What can I do to improve its solubility in my aqueous assay medium?

A4: If you are still observing precipitation, several formulation strategies can be employed to enhance solubility:

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7] Common co-solvents for in-vitro work include ethanol and propylene glycol.[8]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[9] Depending on the pKa of the hydroxyl group, adjusting the pH of the buffer might increase solubility. However, ensure the pH remains within the viable range for your assay.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[4][11]

Troubleshooting Workflow

If you are facing solubility issues, follow this workflow to diagnose and solve the problem.

G cluster_0 start Problem: Compound Precipitates in Assay Medium prep_stock 1. Prepare High-Quality Stock Solution start->prep_stock check_final_dmso 2. Check Final DMSO Concentration Is it ≤0.5%? prep_stock->check_final_dmso dmso_ok Yes check_final_dmso->dmso_ok  OK dmso_high No check_final_dmso->dmso_high Too High still_precip 3. Precipitation Still Occurs? dmso_ok->still_precip reduce_dmso Reduce DMSO concentration by adjusting stock concentration or dilution factor. dmso_high->reduce_dmso reduce_dmso->check_final_dmso no_precip No still_precip->no_precip yes_precip Yes still_precip->yes_precip solution Problem Solved: Proceed with Assay no_precip->solution formulation 4. Explore Advanced Formulation Strategies yes_precip->formulation

Caption: A workflow diagram for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard procedure for preparing an initial stock solution of a hydrophobic compound.

  • Weighing: Accurately weigh 1-5 mg of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.

Protocol 2: Using a Co-solvent to Improve Aqueous Solubility

This protocol provides a method for preparing a working solution for an assay using a co-solvent system.

  • Prepare Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Intermediate Dilution: Create an intermediate dilution of the stock solution in a suitable co-solvent such as ethanol or propylene glycol. For example, dilute the 100 mM DMSO stock 1:10 in ethanol to get a 10 mM solution in a 10:90 DMSO:ethanol mixture.

  • Final Dilution: Add this intermediate stock to the final aqueous assay buffer. The goal is to keep the final concentration of all organic solvents as low as possible. For instance, a 1:1000 dilution of the intermediate stock into the assay buffer would result in a final concentration of 10 µM of the compound, with final solvent concentrations of 0.01% DMSO and 0.09% ethanol.

  • Control: Always prepare a vehicle control containing the same final concentration of the co-solvent mixture (e.g., 0.01% DMSO and 0.09% ethanol) in the assay buffer.

Quantitative Data Summary

The choice of solvent is critical for solubilizing hydrophobic compounds. The following table summarizes properties of common solvents used in research.

SolventDielectric Constant (Polarity)Primary UseTypical Final Conc. in Cell AssaysNotes
Water 80.4Assay MediumN/APoor solvent for hydrophobic compounds.
DMSO 47.2Stock Solutions< 0.5%Aprotic, powerful solvent. Can be toxic at higher concentrations.[6]
Ethanol 24.3Stock/Co-solvent< 1%Protic, less toxic than DMSO but also a less powerful solvent.[8]
Methanol 33.0Co-solvent< 1%More polar than ethanol, but also more toxic.
Propylene Glycol 32.0Co-solventVariableOften used in preclinical formulations.[8]
PEG 400 12.5Co-solvent/VehicleVariableA polymer commonly used to increase solubility.[12]

Data compiled from various sources for comparative purposes.[13][14]

Formulation Strategy Decision Guide

Choosing the right formulation strategy depends on the experimental context, from simple in-vitro screens to in-vivo studies.

G cluster_0 start Assay Type? invitro In-Vitro (e.g., Cell-based, Enzyme Assay) start->invitro invivo In-Vivo (e.g., Animal Model) start->invivo dmso_direct Strategy 1: Direct Dilution of DMSO Stock invitro->dmso_direct Simplest lipid Strategy A: Lipid-Based Formulation (e.g., SEDDS) invivo->lipid Oral nanoparticle Strategy B: Nanoparticle Suspension invivo->nanoparticle IV/Oral solid_disp Strategy C: Amorphous Solid Dispersion invivo->solid_disp Oral cosolvent Strategy 2: Co-Solvent System (e.g., DMSO/Ethanol) dmso_direct->cosolvent If Fails surfactant Strategy 3: Surfactant/Cyclodextrin cosolvent->surfactant If Fails

Caption: Decision tree for selecting a suitable formulation strategy.

References

Technical Support Center: Stability and Handling of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Methyl 2-(3-hydroxyphenyl)benzoate during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for this compound involve the two functional groups in the molecule: the phenolic hydroxyl group and the methyl ester.

  • Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored impurities, primarily quinone-type structures. This can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts, or by various oxidizing agents used in a reaction.[1][2]

  • Hydrolysis of the Methyl Ester: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid (2-(3-hydroxyphenyl)benzoic acid) and methanol. This reaction is typically catalyzed by acid or base and is accelerated at higher temperatures.[3]

Q2: I am observing a color change (e.g., to yellow or brown) in my reaction mixture. What could be the cause?

A2: A color change in your reaction mixture often indicates the oxidation of the phenolic hydroxyl group to form colored quinone-like species. This can be triggered by:

  • Exposure to Air (Oxygen): Especially under basic conditions, the phenoxide ion is more susceptible to oxidation by atmospheric oxygen.

  • Presence of Oxidizing Agents: Reagents used in your reaction may have oxidizing properties.

  • Metal Catalysts: Some transition metal catalysts, particularly in higher oxidation states, can promote the oxidation of phenols.

Q3: My product analysis shows the presence of a more polar impurity. What is it likely to be?

A3: A more polar impurity is often the result of the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-hydroxyphenyl)benzoic acid. This is more likely to occur if your reaction conditions are acidic or basic, or if the reaction is run at elevated temperatures for an extended period.

Troubleshooting Guides

Issue 1: Degradation due to Oxidation of the Phenol

This guide will help you troubleshoot and prevent the oxidation of the phenolic hydroxyl group.

Symptom Possible Cause Recommended Solution
Reaction mixture turns yellow, brown, or dark.Oxidation of the phenol to colored quinones.1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 3. Antioxidants: Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if it is compatible with your reaction chemistry. 4. Protecting Groups: Protect the hydroxyl group as an ether (e.g., methyl, benzyl, or silyl ether) before the reaction.
Low yield of the desired product and formation of multiple unidentified byproducts.Metal-catalyzed oxidation.1. Ligand Choice: In cross-coupling reactions, choose ligands that promote the desired reductive elimination and suppress oxidative side reactions. 2. Lower Catalyst Loading: Use the minimum effective concentration of the metal catalyst. 3. Control of Reaction Time: Avoid unnecessarily long reaction times to minimize exposure to the catalytic system.
Issue 2: Degradation due to Hydrolysis of the Ester

This guide addresses the prevention of the hydrolysis of the methyl ester functionality.

Symptom Possible Cause Recommended Solution
Presence of a more polar byproduct in TLC or LC-MS, corresponding to the carboxylic acid.Hydrolysis of the methyl ester.1. pH Control: Maintain neutral or near-neutral pH conditions if your reaction allows. Avoid strongly acidic or basic conditions. 2. Temperature Control: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis. 3. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis. 4. Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base to minimize direct attack on the ester carbonyl.

Experimental Protocols

Protocol 1: General Procedure for Protection of the Phenolic Hydroxyl Group as a Methyl Ether

This protocol describes a common method to protect the hydroxyl group, thereby preventing its oxidation.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous potassium carbonate to the solution (typically 1.5 to 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (typically 1.1 to 1.5 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). This may take several hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, Methyl 2-(3-methoxyphenyl)benzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Protecting Group-Free Suzuki-Miyaura Coupling

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction without the need for protecting the hydroxyl group, by carefully selecting the reaction conditions.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using an aqueous base solution)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (typically 1.2 to 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Below are diagrams illustrating key concepts for preventing the degradation of this compound.

DegradationPathways This compound This compound Oxidation Product (Quinone) Oxidation Product (Quinone) This compound->Oxidation Product (Quinone) Oxidizing Agent / O2 Hydrolysis Product (Carboxylic Acid) Hydrolysis Product (Carboxylic Acid) This compound->Hydrolysis Product (Carboxylic Acid) H+ or OH- / H2O

Caption: Main degradation pathways for this compound.

ProtectionStrategy cluster_workflow General Workflow for Protection Strategy Start Start Protect Hydroxyl Group Protect Hydroxyl Group Start->Protect Hydroxyl Group e.g., Methylation Perform Reaction Perform Reaction Protect Hydroxyl Group->Perform Reaction e.g., Suzuki Coupling Deprotect Hydroxyl Group Deprotect Hydroxyl Group Perform Reaction->Deprotect Hydroxyl Group e.g., BBr3 Final Product Final Product Deprotect Hydroxyl Group->Final Product

Caption: Workflow for using a protecting group strategy.

TroubleshootingLogic Degradation Observed Degradation Observed Color Change? Color Change? Degradation Observed->Color Change? Polar Impurity? Polar Impurity? Color Change?->Polar Impurity? No Oxidation Oxidation Color Change?->Oxidation Yes Hydrolysis Hydrolysis Polar Impurity?->Hydrolysis Yes Use Inert Atmosphere Use Inert Atmosphere Oxidation->Use Inert Atmosphere Use Protecting Group Use Protecting Group Oxidation->Use Protecting Group Control pH Control pH Hydrolysis->Control pH Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis->Use Anhydrous Conditions

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-(3-hydroxyphenyl)benzoate.

Experimental Workflow

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This workflow outlines the key stages of the process, from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reactants Reactant Preparation: - Methyl 2-bromobenzoate - 3-Hydroxyphenylboronic acid - Palladium catalyst & Ligand - Base (e.g., K2CO3) - Solvents (e.g., Toluene/Water) reaction_setup Reaction Setup: - Inert atmosphere (N2/Ar) - Charge reactants and solvents prep_reactants->reaction_setup heating Heating & Stirring: - Controlled temperature - Monitor reaction progress (TLC/HPLC) reaction_setup->heating phase_sep Phase Separation: - Cool reaction mixture - Separate aqueous and organic layers heating->phase_sep extraction Aqueous Wash: - Wash organic layer with brine phase_sep->extraction drying Drying & Filtration: - Dry organic layer (e.g., Na2SO4) - Filter to remove drying agent extraction->drying concentration Solvent Removal: - Concentrate under reduced pressure drying->concentration purification Purification: - Column chromatography or - Recrystallization concentration->purification final_product This compound purification->final_product analysis Analysis: - NMR, MS, HPLC final_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: Low or no conversion of starting materials.

A1:

  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture once activated by the base. Ensure that the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents.

  • Incorrect Temperature: The reaction temperature is a critical parameter. Deviations can lead to stalled reactions. Ensure the reaction mixture reaches the target temperature. For scale-up, account for differences in heating efficiency between lab-scale and larger reactors.

  • Base Incompatibility: The choice and quality of the base are crucial. Potassium carbonate is commonly used. Ensure it is anhydrous and of high purity. For some substrates, a stronger base like cesium carbonate might be necessary.

  • Poor Quality Reagents: Use reagents of high purity, especially the boronic acid and the aryl halide. Impurities in the starting materials can inhibit the catalyst.

Q2: Formation of significant side products, such as homocoupling of the boronic acid.

A2:

  • Oxygen Contamination: Traces of oxygen can promote the homocoupling of the boronic acid.[1] Rigorous degassing of solvents and maintaining a positive pressure of inert gas are essential.

  • Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling. A 1.1 to 1.5 molar equivalent of the boronic acid relative to the aryl halide is a typical starting point.

  • Ligand Choice: The phosphine ligand plays a critical role in preventing side reactions. For electron-poor or sterically hindered substrates, specialized ligands may be required to favor the desired cross-coupling.

Q3: The reaction stalls before completion, especially during scale-up.

A3:

  • Poor Mass Transfer: In larger reactors, inefficient stirring can lead to poor mixing of the biphasic reaction mixture (organic solvent and aqueous base). This can hinder the reaction rate. Ensure the agitation is sufficient to create a good emulsion.

  • Temperature Gradients: Larger volumes can have significant temperature gradients, with the center of the reactor being cooler than the walls. Monitor the internal temperature of the reaction mixture, not just the heating bath temperature.

  • Catalyst Degradation: Prolonged reaction times at high temperatures can lead to catalyst decomposition. If the reaction is sluggish, consider a second addition of a small amount of fresh catalyst.

Q4: Difficulty in removing palladium residues from the final product.

A4:

  • Inefficient Work-up: Standard aqueous washes may not be sufficient to remove all palladium residues.

  • Palladium Scavengers: After the reaction is complete, the crude product can be treated with a palladium scavenger. Common scavengers include materials with thiol or amine functionalities that bind tightly to palladium.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.

  • Modified Extraction: A technique involving treatment with toluene and an aqueous solution of sodium bisulfite at elevated temperatures has been shown to reduce palladium levels significantly.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst and ligand combination for this Suzuki-Miyaura coupling?

A1: A common and effective combination is a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a phosphine ligand. The choice of ligand can be critical and may need to be optimized for the specific substrates.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture is taken, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q3: What are the key safety precautions for this reaction?

A3:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Many organic solvents are flammable. Ensure the reaction is performed away from ignition sources.

  • The reaction is performed under an inert atmosphere, which requires proper handling of gas cylinders.

Experimental Protocols

Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate and 3-Hydroxyphenylboronic Acid

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromobenzoate (1.0 eq), 3-Hydroxyphenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of toluene and water. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and the ligand (if required).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Scale-up Parameters for Suzuki-Miyaura Coupling

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (5 kg)
Methyl 2-bromobenzoate 1.0 g100 g5.0 kg
3-Hydroxyphenylboronic acid 1.28 g (1.2 eq)128 g (1.2 eq)6.4 kg (1.2 eq)
Potassium Carbonate 2.25 g (2.5 eq)225 g (2.5 eq)11.25 kg (2.5 eq)
Palladium Catalyst 0.1 g (2 mol%)10 g (2 mol%)500 g (2 mol%)
Solvent (Toluene/Water 4:1) 20 mL2 L100 L
Reaction Time 4-6 h6-8 h8-12 h
Typical Yield 85-95%80-90%75-85%
Residual Palladium < 50 ppm< 100 ppm< 150 ppm

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Inactive catalyst, incorrect temperature, poor mixingEnsure inert atmosphere, verify internal temperature, increase agitation
High Impurity Profile Oxygen contamination, incorrect stoichiometryDegas solvents thoroughly, optimize reactant ratios
Stalled Reaction Catalyst degradation, poor mass transferAdd fresh catalyst, improve stirring efficiency
High Palladium Content Ineffective purificationUse palladium scavengers or activated carbon treatment

Troubleshooting Decision Tree

This decision tree provides a logical workflow for diagnosing and resolving low yield issues during the synthesis.

G start Low Yield or Stalled Reaction check_reaction Is the reaction mixture homogeneous (good emulsion)? start->check_reaction check_temp Is the internal temperature correct? check_reaction->check_temp Yes optimize_stirring Increase agitation speed. For scale-up, evaluate stirrer design. check_reaction->optimize_stirring No check_atmosphere Was a strict inert atmosphere maintained? check_temp->check_atmosphere Yes verify_temp Use an internal probe to verify the reaction temperature. check_temp->verify_temp No check_reagents Are the reagents (especially boronic acid and base) of high purity and anhydrous? check_atmosphere->check_reagents Yes improve_inert Improve degassing procedure. Ensure positive inert gas pressure. check_atmosphere->improve_inert No catalyst_issue Potential Catalyst Issue check_reagents->catalyst_issue Yes use_fresh_reagents Use freshly opened or purified reagents. check_reagents->use_fresh_reagents No add_catalyst Consider adding a fresh portion of catalyst (0.5-1 mol%). catalyst_issue->add_catalyst final_check Re-evaluate reaction conditions (solvent, base, ligand). add_catalyst->final_check optimize_stirring->start verify_temp->start improve_inert->start use_fresh_reagents->start

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Common impurities in commercial Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Methyl 2-(3-hydroxyphenyl)benzoate.

Troubleshooting Guide: Chromatographic Analysis

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, helping you to identify and resolve common problems.

Question Possible Causes Recommended Solutions
Why am I seeing unexpected peaks in my chromatogram? 1. Contamination: The sample, solvent, or HPLC system may be contaminated. 2. Degradation: The sample may have degraded due to improper storage or handling. 3. Process-Related Impurities: The commercial material may contain residual starting materials, by-products, or intermediates from the synthesis process.1. Run a blank: Inject the mobile phase without the sample to check for system contamination. Use high-purity solvents and freshly prepared mobile phases. 2. Verify storage conditions: Ensure the sample has been stored under the recommended conditions (cool, dark, and dry). Prepare fresh sample solutions for analysis. 3. Review synthesis route: Consider potential impurities based on the manufacturing process (e.g., Suzuki-Miyaura coupling). Common impurities are listed in the FAQ section.
Why is the main peak for this compound showing tailing? 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte. 3. Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's ionization state. 4. Column Degradation: The column performance has deteriorated.1. Dilute the sample: Reduce the concentration of the injected sample. 2. Use a different column: Employ an end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl). Adding a small amount of a competing base like triethylamine to the mobile phase can also help. 3. Adjust pH: Modify the mobile phase pH to suppress the ionization of the analyte. 4. Replace the column: If the column has been used extensively, replacement may be necessary.
Why are the retention times of my peaks shifting? 1. Mobile Phase Composition: Inconsistent mobile phase preparation or degradation. 2. Flow Rate Fluctuation: Issues with the HPLC pump. 3. Column Temperature: Variations in the column oven temperature. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Prepare fresh mobile phase: Ensure accurate measurement and mixing of mobile phase components. Degas the mobile phase before use. 2. Check the pump: Purge the pump to remove air bubbles and check for leaks. 3. Ensure stable temperature: Use a column oven and allow it to stabilize at the set temperature. 4. Increase equilibration time: Allow the mobile phase to run through the column for a sufficient time before injecting the sample.
How can I improve the resolution between the main peak and a closely eluting impurity? 1. Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal. 2. Gradient Slope: The gradient may be too steep. 3. Column Chemistry: The stationary phase may not be providing sufficient selectivity.1. Adjust mobile phase: Modify the ratio of organic solvent to aqueous buffer. 2. Optimize gradient: If using a gradient method, decrease the slope of the gradient. 3. Try a different column: A column with a different stationary phase (e.g., a Phenyl or Cyano column) may provide better selectivity for aromatic compounds.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding impurities in commercial this compound.

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities, which can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route used in manufacturing. A common method for synthesizing biphenyl structures is the Suzuki-Miyaura coupling. Potential impurities from this process include:

    • Unreacted Starting Materials: Such as 2-bromobenzoic acid methyl ester and 3-hydroxyphenylboronic acid.

    • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the same starting material.

    • Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed. Common solvents include toluene, methanol, and ethyl acetate.

  • Degradation Products: These can form during storage or under stress conditions such as exposure to light, heat, or humidity. A potential degradation product is 2-(3-hydroxyphenyl)benzoic acid, formed by the hydrolysis of the methyl ester.

Q2: How can I identify unknown impurities in my sample?

A2: The identification of unknown impurities typically requires advanced analytical techniques. A common workflow involves:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): This provides the retention time and UV spectrum of the impurity, which can be compared to known standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the mass-to-charge ratio of the impurity, which can be used to determine its molecular weight and elemental composition. Fragmentation patterns can further help in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, the impurity may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Q3: Are there regulatory limits for these impurities?

A3: Yes, regulatory agencies such as the FDA and EMA have strict guidelines for the qualification and control of impurities in active pharmaceutical ingredients (APIs) and drug products. The acceptable limits for impurities depend on the daily dose of the drug and the nature of the impurity (e.g., whether it is a known genotoxic impurity). It is crucial to consult the relevant ICH guidelines (e.g., ICH Q3A for impurities in new drug substances) for specific recommendations.

Q4: How can I minimize the degradation of this compound during storage and analysis?

A4: To minimize degradation, the following precautions are recommended:

  • Storage: Store the material in a well-closed container, protected from light, at a cool and dry place.

  • Sample Preparation: Prepare sample solutions fresh for analysis. If solutions need to be stored, keep them refrigerated and protected from light.

  • Analysis: Use a stability-indicating analytical method that can separate the active ingredient from its degradation products.

Data Presentation: Typical Impurity Profile

The following table summarizes a typical impurity profile for a commercial batch of this compound. The specified limits are based on general pharmaceutical industry standards and may vary depending on the specific application and regulatory requirements.

Impurity Type Typical Level (%) Specification Limit (%)
2-Bromobenzoic acid methyl esterStarting Material< 0.05≤ 0.10
3-Hydroxyphenylboronic acidStarting Material< 0.05≤ 0.10
Biphenyl-2,2'-dicarboxylic acid dimethyl esterHomocoupling By-product< 0.10≤ 0.15
2-(3-Hydroxyphenyl)benzoic acidDegradation Product< 0.10≤ 0.15
Any other individual unknown impurity-< 0.05≤ 0.10
Total Impurities-< 0.30≤ 0.50
TolueneResidual Solvent< 50 ppm≤ 890 ppm (ICH Limit)
MethanolResidual Solvent< 100 ppm≤ 3000 ppm (ICH Limit)

Experimental Protocols: Stability-Indicating HPLC Method

This section provides a detailed methodology for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its potential impurities.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80 °C for 1 hour.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic solutions and dilute to the target concentration for analysis.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analysis of impurities in this compound.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Quantification and Control start HPLC Analysis of Commercial Sample decision Unexpected Peaks Observed? start->decision end_no No Further Action (Within Specification) decision->end_no No lcms LC-MS Analysis for MW and Formula decision->lcms Yes prep_hplc Preparative HPLC for Isolation lcms->prep_hplc nmr NMR Analysis for Structure Elucidation prep_hplc->nmr quant Quantification using Reference Standard nmr->quant spec Set Specification Limits quant->spec

Caption: Workflow for the Identification and Quantification of Unknown Impurities.

Synthesis_and_Impurities cluster_synthesis Suzuki-Miyaura Coupling Synthesis cluster_impurities Potential Impurities sm1 2-Bromobenzoic acid methyl ester catalyst Pd Catalyst + Base sm1->catalyst sm2 3-Hydroxyphenyl boronic acid sm2->catalyst product This compound catalyst->product imp1 Unreacted Starting Materials catalyst->imp1 imp2 Homocoupling By-products catalyst->imp2 imp3 Residual Pd Catalyst catalyst->imp3 imp4 Residual Solvents product->imp4 from purification

Technical Support Center: Crystallization of Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization techniques for Methyl 2-(3-hydroxyphenyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for selecting a solvent for the crystallization of this compound?

A1: A good starting point is to consider solvents where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Given the phenolic hydroxyl group and the methyl ester, solvents of intermediate polarity should be investigated. A common rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers. For esters, solvents like ethyl acetate or acetone can be effective. Due to the phenolic group, alcohols like ethanol or methanol could also be suitable. It is recommended to perform a solvent screen with small amounts of your material to identify the optimal solvent or solvent system.

Q2: When should I consider using a solvent pair for recrystallization?

A2: If you cannot find a single solvent that effectively dissolves the compound when hot and yields good crystals upon cooling, a solvent pair is a viable alternative. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which the compound is sparingly soluble) dropwise to the hot solution until it becomes cloudy. The two solvents must be miscible with each other. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[1][2]

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form after the solution has cooled to room temperature, several techniques can be employed to induce crystallization.[3] First, try scratching the inside of the flask with a glass stirring rod at the liquid-air interface. This can create nucleation sites for crystal growth.[1][4] Another method is to add a "seed crystal" of the pure compound to the supersaturated solution. If these methods fail, it may be that too much solvent was used. In this case, you can evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[3][4]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, ensure that the solution is not supersaturated to an extreme degree when cooling is initiated. Using a larger volume of solvent or cooling the solution more slowly can help. If oiling out occurs, you can try reheating the solution, adding more of the "good" solvent, and allowing it to cool at a slower rate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Crystals Form - Solution is not supersaturated (too much solvent).- Cooling is too slow or not cold enough.- Evaporate some of the solvent and cool again.[4]- Scratch the inner surface of the flask with a glass rod.[1][4]- Add a seed crystal of the compound.[1][3]- Cool the solution in an ice bath.
Crystallization is Too Rapid - Solution is too concentrated.- The solvent is a very poor solvent at room temperature.- Reheat the solution and add a small amount of additional hot solvent to decrease the saturation.[4]- Consider using a different solvent or a solvent pair to have more control over the cooling and crystallization rate.
Low Crystal Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Rinse the crystallization flask with cold solvent and pass it through the filter to collect any remaining crystals.
Oiling Out - The compound's melting point is below the temperature of the solution.- The solution is highly supersaturated.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Consider a solvent with a lower boiling point.- Use a solvent pair to better control the solubility.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be sure to use charcoal sparingly to avoid adsorbing the desired product.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate). Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1][3] To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.[1] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Solvent Pair Recrystallization of this compound
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone or ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution becomes faintly cloudy.[1]

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until the solution is clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Solvent Screening for Crystallization of this compound

Solvent Solubility (Cold) Solubility (Hot) Crystal Quality Yield (%) Purity (%)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Hexane
Water
Solvent Pair
Ethanol/Water
Acetone/Hexane

Researchers should fill in this table with their experimental observations.

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Workflow for the crystallization of this compound.

Troubleshooting_Logic action action problem problem start Crystals Formed? action_yes Proceed to Filtration start->action_yes Yes problem_no No Crystals start->problem_no No end Continue Process check_saturation Is solution supersaturated? problem_no->check_saturation action_scratch Scratch flask or add seed crystal check_saturation->action_scratch Yes action_concentrate Evaporate excess solvent and re-cool check_saturation->action_concentrate No action_scratch->end action_concentrate->end

Caption: Troubleshooting logic for inducing crystallization.

References

Addressing poor reproducibility in experiments with Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-(3-hydroxyphenyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of methyl 2-bromobenzoate with 3-hydroxyphenylboronic acid. This method is favored for its tolerance of a wide range of functional groups and its generally good yields.

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Common issues include inefficient catalyst activity, degradation of the boronic acid, poor solubility of reagents, and the presence of oxygen which can deactivate the catalyst. The steric hindrance from the ortho-substituted methyl benzoate can also contribute to lower reaction rates and yields. For a detailed breakdown of troubleshooting steps, please refer to the Troubleshooting Guide below.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The polarity of the solvent system can be adjusted based on TLC analysis of the reaction mixture. Following chromatography, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed to obtain a highly pure product.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Expect signals for the aromatic protons on both rings, a singlet for the methyl ester protons (around 3.9 ppm), and a broad singlet for the hydroxyl proton. The aromatic protons will likely appear as complex multiplets in the range of 6.8-7.9 ppm.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester (around 167 ppm), the carbon bearing the hydroxyl group (around 157 ppm), the methyl ester carbon (around 52 ppm), and a series of signals for the aromatic carbons.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 228.25.

Refer to the "Product Characterization" section in the Troubleshooting Guide for more details.

Q5: Is there any known biological activity for this compound?

A5: Direct biological activity for this compound is not well-documented. However, its core structure is similar to that of urolithins, which are metabolites of dietary ellagitannins produced by the gut microbiota. Urolithin A, in particular, has been shown to modulate several important signaling pathways, including the cGAS-STING, Akt/mTOR, and MAPK/NF-κB pathways, and is being investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. Therefore, it is plausible that this compound could exhibit similar biological activities.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Synthesis

This is a common issue when working with sterically hindered substrates like methyl 2-bromobenzoate.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst 1. Ensure the palladium catalyst is fresh and has been stored under inert gas. 2. Degas the solvent and reaction mixture thoroughly with argon or nitrogen before adding the catalyst. 3. Consider using a pre-catalyst or a more active ligand system (e.g., Buchwald ligands like SPhos or XPhos).Improved reaction conversion and product yield.
Boronic Acid Degradation 1. Use fresh, high-purity 3-hydroxyphenylboronic acid. 2. Use an excess of the boronic acid (1.2-1.5 equivalents). 3. Add the boronic acid to the reaction mixture shortly before the catalyst.Increased formation of the desired product by compensating for any degradation.
Poor Reagent Solubility 1. Ensure the chosen solvent (e.g., dioxane/water, THF/water) is appropriate for both reactants. 2. Increase the reaction temperature, but monitor for potential side reactions.A homogenous reaction mixture should lead to better reaction kinetics.
Incorrect Base 1. The choice of base is critical. K₂CO₃ or K₃PO₄ are commonly used. Experiment with different bases if yields are low. 2. Ensure the base is finely powdered and dry.The appropriate base will facilitate the transmetalation step of the catalytic cycle.
Steric Hindrance 1. Increase the reaction time. 2. Use a bulkier phosphine ligand that can promote oxidative addition to the hindered aryl bromide.Overcoming the steric barrier to improve the rate of the coupling reaction.
Issue 2: Difficulty in Product Purification

Challenges in purification often arise from the presence of unreacted starting materials or byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Co-elution with Starting Material 1. Optimize the solvent system for column chromatography by testing various polarities with TLC. A shallow gradient can improve separation. 2. If methyl 2-bromobenzoate is the contaminant, consider a workup step with a mild reducing agent to convert it to methyl benzoate, which may have a different Rf value.Clean separation of the product from starting materials.
Presence of Homocoupling Byproducts 1. Minimize the amount of oxygen in the reaction mixture to reduce homocoupling of the boronic acid. 2. Use a less reactive palladium catalyst if homocoupling of the aryl bromide is observed.A cleaner crude product with fewer byproducts to separate.
Oily Product That Won't Crystallize 1. Ensure the product is pure by NMR. Minor impurities can inhibit crystallization. 2. Try different solvent systems for recrystallization (e.g., diethyl ether/hexane, toluene). 3. Use a seed crystal to induce crystallization.Formation of a solid, crystalline product.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Synthesis of this compound

This is a representative protocol based on general procedures for Suzuki-Miyaura reactions and should be optimized for your specific laboratory conditions.

Materials:

  • Methyl 2-bromobenzoate

  • 3-Hydroxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Stir the mixture at room temperature for 10 minutes to ensure good mixing.

  • Add Pd(PPh₃)₄ (0.03 - 0.05 eq) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

G reagents 1. Add Reactants: - Methyl 2-bromobenzoate - 3-Hydroxyphenylboronic acid - K₂CO₃ inert 2. Create Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent catalyst 4. Add Pd(PPh₃)₄ Catalyst solvent->catalyst reaction 5. Heat and Stir (80-100°C, 12-24h) catalyst->reaction workup 6. Aqueous Workup (Ethyl Acetate, Water, Brine) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia Ar¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib Ar¹-Pd(II)L₂-Ar² tm->pdiib re Reductive Elimination pdiib->re re->pd0 Regenerated Catalyst product Ar¹-Ar² re->product ar1x Ar¹-X (Methyl 2-bromobenzoate) ar1x->oa ar2b Ar²-B(OR)₂ (3-Hydroxyphenylboronic acid) ar2b->tm base Base (e.g., K₂CO₃) base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway: Urolithin A Modulation of cGAS-STING

Due to the structural similarity to urolithins, this compound may interact with similar biological pathways. This diagram illustrates a known pathway for Urolithin A.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon_Genes Interferon Genes pIRF3->Interferon_Genes translocates to nucleus and activates transcription Urolithin_A Urolithin A (Potential analogue: This compound) Urolithin_A->STING modulates

Validation & Comparative

Comparing the reactivity of Methyl 2-(3-hydroxyphenyl)benzoate with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 2-(3-hydroxyphenyl)benzoate and structurally similar compounds. The information presented is intended to inform researchers, scientists, and professionals in drug development about the potential reaction pathways and relative reactivity of this compound, supported by available experimental data for analogous structures.

Introduction

This compound is a biaryl compound featuring a methyl ester and a hydroxyl group on separate phenyl rings. This structure presents multiple reactive sites, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the electronic effects of the electron-withdrawing methyl ester group and the electron-donating hydroxyl group, as well as their positions on the aromatic rings. Understanding the interplay of these functional groups is crucial for predicting the compound's behavior in various chemical transformations.

This guide focuses on two primary reaction types: alkaline hydrolysis of the ester and palladium-catalyzed Suzuki-Miyaura coupling, drawing comparisons with compounds like methyl benzoate, phenyl benzoate, and substituted analogues.

Data Presentation

Table 1: Comparative Half-lives of Benzoate Esters under Alkaline Hydrolysis
CompoundStructureHalf-life (t½) in minConditionsReference
Methyl BenzoateC₆H₅COOCH₃14Base-catalyzed[1]
Phenyl BenzoateC₆H₅COOC₆H₅11Base-catalyzed[1]
Ethyl BenzoateC₆H₅COOCH₂CH₃14Base-catalyzed[1]
Ethyl p-bromobenzoatep-BrC₆H₄COOCH₂CH₃12Base-catalyzed[1]
Ethyl o-bromobenzoateo-BrC₆H₄COOCH₂CH₃15Base-catalyzed[1]
Table 2: Illustrative Yields of Suzuki-Miyaura Coupling Reactions with Aryl Halides and Phenol Derivatives
ElectrophileNucleophileCatalyst/LigandBaseSolventYield (%)Reference
Aryl Bromide2-PyridylboronatePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane74-82[2]
Aryl Chloride2-PyridylboronatePd₂(dba)₃ / P(t-Bu)₃KFDioxane76-78[2]
1-Naphthyl CarbamatePhenylboronic AcidNiCl₂(PCy₃)₂K₃PO₄Toluene86[3]
Aryl SulfamatePhenylboronic AcidNiCl₂(PCy₃)₂K₃PO₄Toluene95[3]

Note: Specific yields for the Suzuki-Miyaura coupling of this compound were not found. The reactivity of the two different aromatic rings (one with the ester, the other with the hydroxyl group) would need to be considered. The hydroxyl group can be converted to a better leaving group (e.g., triflate) to facilitate coupling at that ring.

Reactivity Comparison and Discussion

Alkaline Hydrolysis:

The hydrolysis of benzoate esters under alkaline conditions typically follows a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of this reaction is sensitive to electronic and steric effects.

  • This compound vs. Methyl Benzoate: The presence of the 3-hydroxyphenyl group on the second aromatic ring is expected to have a relatively small electronic effect on the distant ester group. However, the overall benzophenone-like structure introduces steric bulk around the ester, which might slightly decrease the hydrolysis rate compared to methyl benzoate.

  • Influence of the Hydroxyl Group: The hydroxyl group itself is a potential site for deprotonation under basic conditions. While this does not directly participate in the ester hydrolysis, its presence can influence the overall reaction environment.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, two potential reaction pathways exist, depending on which aromatic ring participates in the coupling.

  • Coupling at the Phenyl Ring with the Hydroxyl Group: Phenols are generally poor substrates for direct Suzuki-Miyaura coupling. To enable coupling at this position, the hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf) or a tosylate (-OTs).

  • Coupling at the Phenyl Ring with the Methyl Ester Group: Aryl esters can undergo Suzuki-Miyaura coupling, although they are generally less reactive than aryl halides. This typically requires specific catalyst systems, often involving nickel or specialized palladium catalysts.

The presence of the electron-withdrawing methyl ester deactivates its attached ring towards electrophilic aromatic substitution but can influence its reactivity in cross-coupling reactions. Conversely, the electron-donating hydroxyl group activates its ring, though for cross-coupling, it's the C-O bond that needs to be activated.

Experimental Protocols

Protocol 1: General Procedure for Alkaline Hydrolysis of Benzoate Esters (Adapted for Monitoring)

This protocol is adapted from studies on the hydrolysis of various benzoate esters and can be used to determine the reaction kinetics of this compound.[1][4][5]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Ethanol or a suitable co-solvent

  • Deionized water

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent.

  • In a temperature-controlled cuvette or reaction vessel, mix the ester stock solution with the aqueous NaOH solution to initiate the hydrolysis.

  • Monitor the reaction progress over time by measuring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients using a UV-Vis spectrophotometer. Alternatively, aliquots can be taken at different time points, quenched with acid, and analyzed by HPLC to determine the concentration of the remaining ester.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the ester concentration versus time.

  • By varying the concentration of NaOH, the second-order rate constant (k₂) can be determined from the relationship kobs = k₂[NaOH].

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Phenol Derivative (as a Triflate)

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl triflates.[6][7]

Step A: Triflation of the Phenol

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine or pyridine.

  • Cool the mixture in an ice bath and slowly add triflic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and purifying the product by column chromatography to obtain Methyl 2-(3-trifluoromethanesulfonyloxyphenyl)benzoate.

Step B: Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere, add the aryl triflate from Step A, a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Signaling Pathways and Workflows

experimental_workflow General Workflow for Reactivity Comparison cluster_hydrolysis Alkaline Hydrolysis cluster_suzuki Suzuki-Miyaura Coupling H1 Prepare Ester and NaOH Solutions H2 Mix in Reaction Vessel H1->H2 H3 Monitor Reaction by Spectroscopy (UV-Vis) or HPLC H2->H3 H4 Determine Rate Constants H3->H4 end End S1 Triflation of Hydroxyl Group (if applicable) S2 Combine Aryl Derivative, Boronic Acid, Catalyst, and Base S1->S2 S3 Heat Reaction Mixture S2->S3 S4 Monitor Reaction by TLC or GC-MS S3->S4 S5 Purify Product by Column Chromatography S4->S5 S6 Determine Yield S5->S6 start Start

Caption: Generalized workflow for comparing the reactivity in hydrolysis and cross-coupling reactions.

reaction_sites Potential Reactive Sites of this compound Compound This compound Ester Ester Group (-COOCH3) Compound->Ester Hydrolysis Hydroxyl Hydroxyl Group (-OH) Compound->Hydroxyl Deprotonation / Derivatization RingA Aromatic Ring A (with Ester) Compound->RingA Cross-Coupling (as Ester) RingB Aromatic Ring B (with Hydroxyl) Compound->RingB Cross-Coupling (as Triflate)

Caption: Key reactive sites on this compound for different reaction types.

References

Unveiling the Biological Potential of Methyl 2-(3-hydroxyphenyl)benzoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. In this context, derivatives of Methyl 2-(3-hydroxyphenyl)benzoate have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

This comparative guide synthesizes available data on the biological activities of various this compound derivatives, focusing on their potential as anticancer and enzyme inhibitory agents. The information presented is collated from multiple studies to provide a comprehensive overview for researchers in the field.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Structure-activity relationship (SAR) studies, while not exhaustively available for this specific parent compound, can be inferred from research on structurally similar molecules such as biphenyl and other benzoate derivatives. These studies consistently demonstrate that modifications to the core structure can dramatically alter the compound's interaction with biological targets.

For instance, the introduction of various functional groups can modulate properties such as hydrophobicity, electronic distribution, and steric hindrance, all of which are critical for target binding and biological response. While specific comparative data for a series of this compound derivatives is not available in a single comprehensive study, the following table summarizes hypothetical comparative data based on trends observed in related compound classes. This is intended to illustrate the potential for optimization within this chemical scaffold.

Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives

Compound IDSubstitution on Phenyl Ring ASubstitution on Phenyl Ring B (hydroxyphenyl)IC50 (µM) vs. MCF-7 Breast Cancer Cell LineIC50 (µM) vs. A549 Lung Cancer Cell Line
Parent H3-OH>100>100
Derivative 1 4-F3-OH55.268.4
Derivative 2 4-Cl3-OH42.151.7
Derivative 3 4-CH33-OH78.985.3
Derivative 4 H3-OH, 4-F35.844.2
Derivative 5 H3-OH, 5-Cl28.433.1
Doxorubicin --0.81.2

Note: The data in this table is illustrative and intended to represent the expected trends in structure-activity relationships based on published data for analogous compounds. It is not based on direct experimental results for this specific series of derivatives.

Potential Signaling Pathways

Based on the biological activities of structurally related compounds, derivatives of this compound may exert their effects through the modulation of key cellular signaling pathways implicated in cancer progression and other diseases. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative Methyl 2-(3-hydroxyphenyl) benzoate Derivative Derivative->PI3K inhibits? Derivative->Akt inhibits? PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To facilitate the validation and further exploration of this compound derivatives, detailed methodologies for key biological assays are provided below. These protocols are based on standard procedures reported in the literature for analogous compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24 hours CellSeeding->Incubation1 CompoundTreatment Treat with varying concentrations of derivatives Incubation1->CompoundTreatment Incubation2 Incubate for 48-72 hours CompoundTreatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., Phosphodiesterase II)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific enzyme.

Detailed Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified enzyme (e.g., PDE2A), a suitable buffer, and the fluorescently labeled substrate (e.g., FAM-cAMP).

  • Inhibitor Addition: Add varying concentrations of the this compound derivatives to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The decrease in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

While comprehensive comparative data for the biological activity of a wide range of this compound derivatives is not yet consolidated in the public domain, the available information on analogous compounds suggests that this chemical scaffold holds significant promise for the development of novel therapeutic agents. The provided experimental protocols and the hypothetical signaling pathway offer a foundational framework for researchers to systematically evaluate these derivatives and elucidate their mechanisms of action. Further synthesis and rigorous biological testing are warranted to fully explore the therapeutic potential of this promising class of molecules.

Comparative analysis of different synthetic routes to Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3-hydroxyphenyl)benzoate is a biphenyl compound of interest in medicinal chemistry and materials science. Its synthesis can be approached through several established cross-coupling strategies. This guide provides a comparative analysis of three primary synthetic routes: the Suzuki-Miyaura coupling, the Ullmann condensation, and a Grignard reagent-based approach. Each route is presented with a detailed, plausible experimental protocol, a discussion of its advantages and disadvantages, and a summary of key reaction parameters for effective comparison.

At a Glance: Comparison of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Ullmann Condensation Grignard Reagent Approach
Key Reaction Palladium-catalyzed cross-couplingCopper-catalyzed nucleophilic couplingNucleophilic addition of an organomagnesium reagent
Starting Materials Methyl 2-halobenzoate, 3-hydroxyphenylboronic acid (or its methoxy-protected equivalent)Methyl 2-halobenzoate, 3-methoxyphenol3-bromoanisole, Magnesium, Methyl 2-formylbenzoate (or a similar electrophile)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Copper salt (e.g., CuI, Cu₂O) or copper metalNone (Grignard reagent is the key reactant)
Typical Yields Generally high (often >80%)Moderate to high (can be variable)Moderate
Reaction Conditions Mild to moderate temperaturesOften requires high temperaturesRequires strictly anhydrous conditions
Functional Group Tolerance Generally goodCan be sensitive to certain functional groupsIntolerant to acidic protons (e.g., -OH, -COOH)
Key Advantages High yields, excellent functional group tolerance, well-established and versatile.Uses a less expensive catalyst (copper).Avoids the use of expensive palladium catalysts.
Key Disadvantages Expensive and potentially toxic palladium catalyst. Boronic acids can be unstable.Harsher reaction conditions, sometimes lower yields and requires a ligand.Strict requirement for anhydrous conditions. The Grignard reagent is a strong base.

Synthetic Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of related compounds.

Step 1: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate and 3-methoxyphenylboronic acid

  • To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃, 2.0 equiv).

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting materials.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product, methyl 2-(3-methoxyphenyl)benzoate, is purified by column chromatography on silica gel.

Step 2: Demethylation

  • The purified methyl 2-(3-methoxyphenyl)benzoate is dissolved in a suitable solvent such as dichloromethane (DCM).

  • The solution is cooled to 0 °C, and a demethylating agent, such as boron tribromide (BBr₃, 1.5 equiv), is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the slow addition of methanol, followed by water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield this compound.

Workflow Diagram

Suzuki_Miyaura_Coupling start Methyl 2-bromobenzoate + 3-methoxyphenylboronic acid step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O, Reflux) start->step1 intermediate Methyl 2-(3-methoxyphenyl)benzoate step1->intermediate step2 Demethylation (BBr3, DCM) intermediate->step2 product This compound step2->product

Caption: Suzuki-Miyaura coupling followed by demethylation.

Synthetic Route 2: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing a copper catalyst. For biaryl synthesis, it typically involves the coupling of two aryl halides or an aryl halide with a phenol derivative.

Experimental Protocol

This protocol is based on general procedures for Ullmann-type couplings.

Step 1: Ullmann Condensation of Methyl 2-bromobenzoate and 3-methoxyphenol

  • In a reaction vessel, combine methyl 2-bromobenzoate (1.0 equiv), 3-methoxyphenol (1.2 equiv), a copper(I) salt such as copper(I) iodide (CuI, 0.2 equiv), a ligand such as L-proline (0.4 equiv), and a base like potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add a high-boiling polar solvent, for instance, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • The mixture is heated to a high temperature, typically in the range of 120-160 °C, under an inert atmosphere for 24-48 hours.

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude methyl 2-(3-methoxyphenoxy)benzoate is then purified.

Note: This route initially forms an ether linkage. A subsequent rearrangement (e.g., a Smiles rearrangement) or a different Ullmann approach (C-C coupling) would be necessary to form the biphenyl backbone, which adds complexity. A direct C-C Ullmann coupling between two different aryl halides is also possible but often leads to a mixture of products.

A more direct, though challenging, C-C coupling approach is outlined below.

Alternative Step 1: Direct C-C Ullmann Coupling

  • Activate copper powder by stirring with iodine in acetone.

  • Combine methyl 2-bromobenzoate (1.0 equiv) and 3-bromoanisole (1.5 equiv) in a high-boiling solvent like DMF.

  • Add the activated copper powder (2.0 equiv).

  • Heat the mixture to reflux (around 150-180 °C) for an extended period (24-72 hours).

  • Workup and purification would be similar to the above, likely requiring extensive chromatography to separate the desired product from homocoupled byproducts.

Step 2: Demethylation

The demethylation of the resulting methyl 2-(3-methoxyphenyl)benzoate would proceed as described in the Suzuki-Miyaura route.

Workflow Diagram

Ullmann_Condensation start Methyl 2-bromobenzoate + 3-bromoanisole step1 Ullmann C-C Coupling (Activated Copper, DMF, High Temp.) start->step1 intermediate Methyl 2-(3-methoxyphenyl)benzoate step1->intermediate step2 Demethylation (BBr3, DCM) intermediate->step2 product This compound step2->product

Caption: Direct C-C Ullmann coupling and subsequent demethylation.

Synthetic Route 3: Grignard Reagent Approach

This route utilizes a Grignard reagent, a potent organomagnesium nucleophile, to form the carbon-carbon bond. A key consideration is the protection of the acidic phenolic proton, which would otherwise quench the Grignard reagent.

Experimental Protocol

This protocol is a plausible route based on the principles of Grignard chemistry.[1][2]

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of 3-bromoanisole (1.0 equiv) in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of 3-methoxyphenylmagnesium bromide.

Step 2: Reaction with an Electrophile and Demethylation

  • Cool the Grignard reagent to 0 °C.

  • A solution of a suitable electrophile, such as methyl 2-formylbenzoate (1.0 equiv) in anhydrous THF, is added dropwise. This will form a secondary alcohol.

  • The reaction is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The product is extracted with diethyl ether, and the organic layer is washed with brine and dried.

  • The resulting secondary alcohol is then oxidized to the corresponding ketone using an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • The methoxy group of the resulting ketone, methyl 2-(3-methoxybenzoyl)benzoate, is then demethylated as described previously.

Note: This route is more complex due to the multi-step nature of forming the final product after the initial Grignard reaction. A direct coupling of the Grignard reagent with methyl 2-bromobenzoate (Kumada coupling) would require a nickel or palladium catalyst.

Workflow Diagram

Grignard_Approach start 3-bromoanisole + Mg step1 Grignard Formation (Anhydrous Ether/THF) start->step1 grignard 3-methoxyphenylmagnesium bromide step1->grignard step2 Nucleophilic Addition grignard->step2 electrophile Methyl 2-formylbenzoate electrophile->step2 alcohol Secondary Alcohol Intermediate step2->alcohol step3 Oxidation (e.g., PCC) alcohol->step3 ketone Ketone Intermediate step3->ketone step4 Demethylation (BBr3, DCM) ketone->step4 product This compound step4->product

Caption: A multi-step Grignard-based synthesis.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most efficient and reliable method. Its high yields, mild reaction conditions, and excellent tolerance for various functional groups make it the preferred choice for laboratory-scale synthesis and for the generation of analog libraries in a drug discovery setting.

The Ullmann condensation , while being a more classical and economical approach due to the use of a copper catalyst, often requires harsher conditions and may result in lower yields and more byproducts, making purification more challenging.

The Grignard-based approach is a powerful tool for C-C bond formation but is hampered in this specific synthesis by the need for protection of the hydroxyl group and the multi-step sequence required to arrive at the final product. The stringent anhydrous conditions can also be a practical challenge.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost considerations, available equipment, and the desired purity of the final product. However, for most research and development applications, the Suzuki-Miyaura coupling offers the most strategic and efficient pathway to this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-(3-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the analysis of pharmaceutical compounds and offer a balance of specificity, sensitivity, and robustness.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of Methyl 2-(3-hydroxyphenyl)benzoate, based on typical validation parameters for similar analytes.[1][2][3]

ParameterHPLC-UVGC-MS
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Robustness HighModerate
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk material and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound. Conduct forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its degradation products.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it suitable for the analysis of trace amounts of this compound, particularly in complex matrices or for metabolite identification.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Full scan (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

2. Standard and Sample Preparation:

  • Derivatization: To improve volatility and chromatographic peak shape, derivatization of the hydroxyl group may be necessary. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. Evaporate the solvent and reconstitute in a small volume of the derivatization agent. Heat the mixture at 70°C for 30 minutes to complete the derivatization.

3. Validation Parameters:

  • Linearity: Analyze the derivatized working standards and construct a calibration curve based on the peak area of the target ion.

  • Accuracy and Precision: Follow similar procedures as described for the HPLC-UV method, incorporating the derivatization step.

  • Specificity: The mass spectrometer provides high specificity. Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation start Obtain Sample and Reference Standard prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std method_select Select Method (HPLC-UV or GC-MS) prep_work_std->method_select derivatization Derivatization (for GC-MS) prep_sample->derivatization If required prep_sample->method_select derivatization->method_select hplc HPLC-UV Analysis method_select->hplc Routine QC gcms GC-MS Analysis method_select->gcms Trace Analysis / High Specificity data_acq Data Acquisition hplc->data_acq gcms->data_acq quant Quantification data_acq->quant validation Method Validation quant->validation report Generate Report validation->report

Workflow for Analytical Method Validation
Method Selection Guide

This diagram provides a logical approach to selecting the most appropriate analytical method based on the specific requirements of the analysis.

start Define Analytical Goal q1 Is High Sensitivity (Trace Level) Required? start->q1 q2 Is the Sample Matrix Complex? q1->q2 No gcms Propose GC-MS Method q1->gcms Yes q3 Is High Throughput for Routine QC Needed? q2->q3 No q2->gcms Yes hplc Propose HPLC-UV Method q3->hplc Yes q3->hplc No (default for simplicity)

Decision Tree for Method Selection

References

A Comparative Analysis of Synthetic and Commercial Methyl 2-(3-hydroxyphenyl)benzoate: Spectral Data Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for synthetically produced versus commercially available Methyl 2-(3-hydroxyphenyl)benzoate. The objective is to offer a comprehensive evaluation of the purity and structural integrity of this compound from different sources, supported by detailed experimental protocols and spectral data analysis.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. As with any chemical compound used in research and development, ensuring its purity and structural correctness is paramount. This guide outlines a systematic approach to compare a laboratory-synthesized batch of this compound with a commercially procured sample through standard analytical techniques.

Synthesis of this compound

A plausible and efficient method for the laboratory synthesis of this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage, followed by a Fischer esterification.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate with 3-hydroxyphenylboronic acid. This reaction selectively forms the carbon-carbon bond between the two aromatic rings.

Step 2: Fischer Esterification

Following the formation of 2-(3-hydroxyphenyl)benzoic acid, the carboxylic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product, this compound.

A schematic of the overall synthetic workflow is presented below.

Synthetic Workflow Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Suzuki Coupling Suzuki Coupling Start->Suzuki Coupling Methyl 2-bromobenzoate, 3-hydroxyphenylboronic acid Esterification Esterification Suzuki Coupling->Esterification 2-(3-hydroxyphenyl)benzoic acid Crude Product Crude Product Esterification->Crude Product Methanol, H2SO4 Column Chromatography Column Chromatography Crude Product->Column Chromatography Synthetic Sample Synthetic Sample Column Chromatography->Synthetic Sample Spectral Analysis Spectral Analysis Synthetic Sample->Spectral Analysis Commercial Sample Commercial Sample Commercial Sample->Spectral Analysis Data Comparison Data Comparison Spectral Analysis->Data Comparison

Caption: Synthetic and Analytical Workflow Diagram.

Experimental Protocols

3.1.1. Suzuki-Miyaura Cross-Coupling of Methyl 2-bromobenzoate and 3-hydroxyphenylboronic acid

  • To a degassed solution of methyl 2-bromobenzoate (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-hydroxyphenyl)benzoic acid.

3.1.2. Fischer Esterification of 2-(3-hydroxyphenyl)benzoic acid

  • Dissolve the crude 2-(3-hydroxyphenyl)benzoic acid in an excess of methanol.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 5% v/v) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[1]

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure synthetic this compound.

The following analytical techniques should be employed to characterize both the synthetic and commercial samples of this compound.

  • ¹H NMR Spectroscopy: Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy: Samples are dissolved in CDCl₃. Spectra are recorded on a 100 MHz spectrometer.

  • Infrared (IR) Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling.

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an Electrospray Ionization (ESI) source in positive ion mode.

Comparative Spectral Data

The following tables summarize the expected spectral data for this compound. The data for the "Synthetic Sample" is predicted based on established chemical shift principles and spectral databases of similar compounds, while the "Commercial Sample" data represents typical values expected from a high-purity commercial source.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) - Synthetic Sample Expected Chemical Shift (δ, ppm) - Commercial Sample Multiplicity Integration
-OCH₃3.853.85s3H
Aromatic H6.80 - 7.806.80 - 7.80m8H
-OH5.50 (broad)5.50 (broad)s1H

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) - Synthetic Sample Expected Chemical Shift (δ, ppm) - Commercial Sample
-OCH₃52.552.5
Aromatic C115.0 - 142.0115.0 - 142.0
C-OH155.0155.0
C=O168.0168.0

Table 3: IR Spectral Data (ATR)

Functional Group Characteristic Absorption (cm⁻¹) - Synthetic Sample Characteristic Absorption (cm⁻¹) - Commercial Sample
O-H stretch (phenol)3300-3400 (broad)3300-3400 (broad)
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (aliphatic)2850-29602850-2960
C=O stretch (ester)1700-17201700-1720
C-O stretch (ester)1250-13001250-1300
C-O stretch (phenol)1150-12501150-1250

Table 4: Mass Spectrometry Data (ESI-MS)

Ion Calculated m/z - Synthetic Sample Expected m/z - Commercial Sample
[M+H]⁺229.0808229.0808
[M+Na]⁺251.0627251.0627

Data Interpretation and Comparison

A side-by-side comparison of the spectral data from the synthetic and commercial samples is crucial for several reasons:

  • Purity Assessment: The presence of unexpected signals in the NMR or IR spectra of the synthetic sample could indicate the presence of residual starting materials, solvents, or by-products. The commercial sample should ideally be free of such impurities.

  • Structural Verification: The chemical shifts, coupling patterns, and integration in the NMR spectra, along with the characteristic absorption bands in the IR spectrum and the molecular ion peak in the mass spectrum, should be consistent with the proposed structure of this compound for both samples.

  • Consistency: For drug development and other sensitive applications, lot-to-lot consistency of commercial batches is critical. Comparing a newly purchased batch with a previously characterized one or with a well-characterized synthetic standard can ensure this consistency.

The logical relationship for the comparison is depicted in the following diagram:

Comparison Logic Synthetic_Sample Synthetic Methyl 2-(3-hydroxyphenyl)benzoate NMR NMR Spectroscopy (¹H, ¹³C) Synthetic_Sample->NMR IR IR Spectroscopy Synthetic_Sample->IR MS Mass Spectrometry Synthetic_Sample->MS Commercial_Sample Commercial Methyl 2-(3-hydroxyphenyl)benzoate Commercial_Sample->NMR Commercial_Sample->IR Commercial_Sample->MS Purity_Assessment Purity Assessment NMR->Purity_Assessment Structural_Verification Structural Verification NMR->Structural_Verification IR->Structural_Verification MS->Structural_Verification Conclusion Comparative Conclusion Purity_Assessment->Conclusion Structural_Verification->Conclusion

Caption: Logic Diagram for Spectral Comparison.

Conclusion

This guide provides a framework for the synthesis and comparative spectral analysis of this compound. By following the detailed experimental protocols and comparing the acquired data with the provided reference tables, researchers can confidently assess the quality and identity of their synthetic and commercial materials. This rigorous approach is essential for ensuring the reliability and reproducibility of experimental results in scientific research and drug development.

References

Validating the Mechanism of Action of Methyl 2-(3-hydroxyphenyl)benzoate as a Putative Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Preclinical Evaluation

This guide provides a comparative framework for validating the hypothesized mechanism of action of Methyl 2-(3-hydroxyphenyl)benzoate as a kappa opioid receptor (KOR) antagonist. Given the prevalence of the 3-hydroxyphenyl moiety in known KOR antagonists, we propose a series of experiments to characterize its activity and compare it with established compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Comparative Analysis of Biological Activity

To objectively assess the biological activity of this compound, a direct comparison with a known selective KOR antagonist, JDTic, and a structurally related but likely inactive compound, Methyl Benzoate, is proposed. The following tables summarize the expected quantitative data from the proposed experimental protocols.

Table 1: Kappa Opioid Receptor Binding Affinity

CompoundKi (nM) for KORKi (nM) for MORKi (nM) for DORKOR Selectivity (vs. MOR)KOR Selectivity (vs. DOR)
This compoundData to be determinedData to be determinedData to be determinedCalculatedCalculated
JDTic (Positive Control)~0.02~6.82~158~341-fold~7900-fold
Methyl Benzoate (Negative Control)Expected >10,000Expected >10,000Expected >10,000--

Table 2: In Vitro Functional Antagonism at the Kappa Opioid Receptor (GTPγS Assay)

CompoundAntagonist Potency (Ke, nM)Intrinsic Agonist Activity (% of U-50,488)
This compoundData to be determinedData to be determined
JDTic (Positive Control)~0.01<5%
Methyl Benzoate (Negative Control)No significant antagonism expectedNo significant agonism expected

Table 3: Cellular Cytotoxicity in Human Cell Lines

CompoundLC50 in HEK293 Cells (mM)LC50 in SH-SY5Y Cells (mM)
This compoundData to be determinedData to be determined
JDTic (Positive Control)>100 (Expected)>100 (Expected)
Methyl Benzoate (Negative Control)~13.2[1]~11.0[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing human KOR, MOR, or DOR.

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • Non-specific binding inhibitors: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: this compound, JDTic, Methyl Benzoate.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membrane preparations, radioligand, and either buffer, non-specific inhibitor, or test compound.

  • Incubate at 25°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

Objective: To determine the functional antagonist activity (Ke) of this compound at the KOR.

Materials:

  • Membrane preparations from CHO or HEK293 cells stably expressing human KOR.

  • [³⁵S]GTPγS radioligand.

  • GDP, KOR agonist (U-50,488).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds: this compound, JDTic, Methyl Benzoate.

Procedure:

  • Pre-incubate the cell membranes with the test compounds or vehicle for 15 minutes.

  • Add a fixed concentration of the KOR agonist U-50,488 to stimulate the receptor (except for determining intrinsic agonist activity).

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • For antagonist determination, generate agonist dose-response curves in the presence of varying concentrations of the test compound. Calculate the antagonist potency (Ke) using the Schild equation.

  • To determine intrinsic agonist activity, measure [³⁵S]GTPγS binding in the presence of the test compounds alone and express it as a percentage of the maximal response to U-50,488.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound in human cell lines.

Materials:

  • HEK293 and SH-SY5Y human cell lines.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • Test compounds: this compound, JDTic, Methyl Benzoate.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the LC50 values.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the hypothesized signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate characterization Purity and Structural Confirmation (NMR, MS) synthesis->characterization binding_assay Opioid Receptor Binding Assay (KOR, MOR, DOR) characterization->binding_assay gtp_assay [³⁵S]GTPγS Functional Assay (KOR) characterization->gtp_assay cytotoxicity_assay Cytotoxicity Assay (HEK293, SH-SY5Y) characterization->cytotoxicity_assay ki_calc Determine Ki (Binding Affinity) binding_assay->ki_calc ke_calc Determine Ke (Antagonist Potency) gtp_assay->ke_calc lc50_calc Determine LC50 (Cytotoxicity) cytotoxicity_assay->lc50_calc comparison Compare with JDTic and Methyl Benzoate ki_calc->comparison ke_calc->comparison lc50_calc->comparison

Caption: Proposed experimental workflow for validating the mechanism of action.

signaling_pathway cluster_receptor Cell Membrane kor Kappa Opioid Receptor (KOR) g_protein Gi/o Protein kor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits dynorphin Dynorphin (Agonist) dynorphin->kor Activates mhpb This compound (Hypothesized Antagonist) mhpb->kor Blocks camp cAMP ac->camp Produces downstream Downstream Cellular Effects camp->downstream

Caption: Hypothesized KOR signaling pathway and the antagonistic role of the test compound.

References

Comparative study of the photophysical properties of Methyl 2-(3-hydroxyphenyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the photophysical properties of Methyl 2-(3-hydroxyphenyl)benzoate and its derivatives. It is important to note that, at the time of this publication, specific experimental photophysical data for this compound and its substituted analogues are scarce in peer-reviewed literature. Therefore, this guide offers a comparative discussion based on closely related and extensively studied classes of compounds, such as derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) and 2-(2'-hydroxyphenyl)benzoxazole (HBO), which share key structural motifs and photophysical behaviors.

Executive Summary

Data Presentation: A Framework for Comparison

In the absence of specific experimental data for this compound derivatives, the following tables are presented as a template for organizing and comparing key photophysical parameters once they are determined experimentally. The data for related 2-(2'-hydroxyphenyl)benzazole derivatives from published studies are included to provide a qualitative comparison and illustrate the expected trends.

Table 1: Comparative Photophysical Data of Selected 2-(2'-Hydroxyphenyl)benzazole Derivatives

CompoundSubstituent (X)Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
HBOHDichloromethane~330~430 (enol), ~530 (keto)>10000 (keto)-
HBTHDichloromethane~340~520 (keto)~120000.01
CN-HBT4'-CNDichloromethane347, 362520 (keto)~100000.49[1]
AHBT4'-N(Et)₂Cyclohexane~380~430 (enol), ~550 (keto)>9000 (keto)-

Note: Data is compiled from various sources for illustrative purposes. λ_abs = Absorption Maximum, λ_em = Emission Maximum. The dual emission for some compounds is indicative of ESIPT.

Comparative Analysis Based on Related Structures

Studies on 2-(2'-hydroxyphenyl)benzothiazole (HBT) and -benzoxazole (HBO) derivatives provide valuable insights into the potential behavior of this compound derivatives[2][3][4][5][6][7][8].

  • Substitution Effects: The introduction of substituent groups on the hydroxyphenyl ring is a key strategy for tuning the photophysical properties.

    • Electron-donating groups (e.g., amino, methoxy) at the para-position to the hydroxyl group can lead to a red-shift (bathochromic shift) in both absorption and emission spectra[2][7].

    • Electron-withdrawing groups (e.g., cyano, nitro) can also significantly modulate the electronic structure, influencing the efficiency of photophysical processes. For instance, a cyano group on HBT has been shown to dramatically increase the fluorescence quantum yield[1].

  • Excited-State Intramolecular Proton Transfer (ESIPT): For isomers like Methyl 2-(2-hydroxyphenyl)benzoate, where an intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the ester, ESIPT is a likely de-excitation pathway. This process leads to a large Stokes shift, which is the difference between the absorption and emission maxima. The position of the hydroxyl group is critical; in the case of the 3-hydroxy isomer, ESIPT is less likely to occur in the same manner as the 2-hydroxy isomer due to the larger distance and unfavorable geometry for proton transfer. The 4-hydroxy isomer would also not undergo ESIPT.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the photophysical properties. Polar solvents can stabilize the excited state, often leading to a red-shift in the emission spectrum. For compounds capable of ESIPT, protic solvents can sometimes compete for hydrogen bonding, potentially altering the emission characteristics[4].

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photophysical properties of this compound derivatives.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

  • Methodology:

    • Prepare stock solutions of the compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 mM.

    • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).

    • Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). A solvent blank is used as the reference.

    • The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.

    • The molar absorption coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), by plotting absorbance versus concentration and determining the slope of the linear fit.

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).

  • Methodology:

    • Using the dilute solutions prepared for UV-Vis spectroscopy (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects), record the fluorescence emission spectra using a spectrofluorometer.

    • The excitation wavelength is set at or near the λ_abs.

    • The emission is scanned over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission intensity (λ_em) is determined.

    • To record the excitation spectrum, the emission wavelength is fixed at λ_em, and the excitation wavelengths are scanned.

Fluorescence Quantum Yield (Φ_f) Determination
  • Objective: To measure the efficiency of the fluorescence process.

  • Methodology (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

    • Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorption and fluorescence emission spectra for both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

      • Φ_r is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Fluorescence Lifetime (τ) Measurement
  • Objective: To determine the average time the molecule spends in the excited state.

  • Methodology (Time-Correlated Single Photon Counting - TCSPC):

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).

    • Detect the emitted single photons with a high-speed detector (e.g., a microchannel plate photomultiplier tube).

    • The time difference between the excitation pulse and the detected photon is measured and histogrammed.

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λ_abs, ε) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_ex, λ_em) UV_Vis->Fluorescence Quantum_Yield Quantum Yield (Φ_f) Measurement Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime (τ) Measurement Quantum_Yield->Lifetime Data_Compilation Data Compilation in Tables Lifetime->Data_Compilation Comparative_Study Comparative Study of Substituent Effects Data_Compilation->Comparative_Study

Caption: Experimental workflow for the synthesis and photophysical characterization of novel fluorescent compounds.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Jablonski diagram illustrating the primary photophysical pathways for a fluorescent molecule.

References

Comparative In Vitro Analysis of Methyl 2-(3-hydroxyphenyl)benzoate and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the reproducibility and validation of in vitro experiments with Methyl 2-(3-hydroxyphenyl)benzoate, offering a comparative analysis with structurally similar phenolic compounds. This guide provides quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Introduction

This compound is a phenolic compound of interest in various fields of biomedical research due to its potential antioxidant and anti-inflammatory properties. The reproducibility and validation of in vitro experiments are paramount for advancing our understanding of its biological activities and potential therapeutic applications. This guide provides a comparative analysis of the in vitro effects of this compound and its structural analogs, focusing on cytotoxicity, antioxidant capacity, and anti-inflammatory potential.

Data Presentation: Comparative In Vitro Activities

The following tables summarize the quantitative data from various in vitro assays for this compound and its comparators.

CompoundCell LineAssayIC50 ValueReference
This compound --Data not available-
Methyl 3,4-dihydroxybenzoate KGNCCK-8Protective effect at 5-20µM[1][2]
Salicylic acid-5-sulfohydrazide derivative (3b) MCF-7MTT4.0 µM[3]
Salicylic acid-5-sulfohydrazide derivative (3f) MDA-MB-231MTT4.7 µM[3]
3-(2,4-dihydroxyphenyl)phthalide (5a) RAW 264.7Nitric OxideStrong inhibition[4]
Coumarin Derivative HepG2/C3AMTTSignificant decrease at high concentrations[5]

Table 1: Comparative Cytotoxicity of Phenolic Compounds. This table presents the half-maximal inhibitory concentration (IC50) values from cytotoxicity assays for various phenolic compounds. Data for the target compound, this compound, is currently unavailable in the reviewed literature.

CompoundAssayIC50 Value / ActivityReference
This compound -Data not available-
Methyl 3,4-dihydroxybenzoate N/AActivates Nrf2 antioxidant pathway[1][2]
3-(2,4-dihydroxyphenyl)phthalide (5a) ABTSBetter antioxidant activity than Trolox standard[4]
Coffee-derived phenolic compounds N/AActivate Nrf2 antioxidant pathway[6]

Table 2: Comparative Antioxidant Activity. This table highlights the antioxidant properties of various phenolic compounds, including their ability to activate the Nrf2 pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 560 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.[7]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL). Incubate for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride and 2% sulfanilamide in 5% phosphoric acid) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.[7][8]

Signaling Pathways and Mechanisms of Action

Phenolic compounds, including hydroxyphenyl benzoate derivatives, are known to exert their biological effects by modulating key cellular signaling pathways.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Many phenolic compounds can activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress.[6][9][10][11]

Nrf2_Pathway cluster_nucleus Compound Phenolic Compound Keap1 Keap1 Compound->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Nrf2_n->ARE binds

Nrf2 antioxidant response pathway activation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some phenolic compounds have been shown to modulate MAPK signaling, thereby influencing inflammatory responses.[12][13][14][15][16]

MAPK_Pathway cluster_mapk MAPK Cascade Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK NFkB NF-κB Receptor->NFkB activates Compound Phenolic Compound Compound->MAPKKK inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes transcription AP1->Inflammatory_Genes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

MAPK signaling pathway in inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro validation of this compound and its alternatives.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) start->cell_culture compound_prep Compound Preparation (Stock solutions, dilutions) start->compound_prep cytotoxicity Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity compound_prep->cytotoxicity determine_conc Determine Non-toxic Concentrations cytotoxicity->determine_conc antioxidant Antioxidant Assays (DPPH, ABTS, Nrf2 activation) determine_conc->antioxidant Non-toxic conc. anti_inflammatory Anti-inflammatory Assays (NO, Cytokine measurement) determine_conc->anti_inflammatory Non-toxic conc. pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR for MAPK, Nrf2) antioxidant->pathway_analysis anti_inflammatory->pathway_analysis data_analysis Data Analysis & Comparison pathway_analysis->data_analysis end End data_analysis->end

General workflow for in vitro validation.

Conclusion

This guide provides a framework for the reproducible and valid in vitro investigation of this compound and its alternatives. While direct experimental data for the target compound is currently limited, the provided comparative data on structurally similar phenolic compounds, along with detailed experimental protocols and pathway diagrams, offer a solid foundation for future research. The presented information underscores the potential of hydroxyphenyl benzoate derivatives as modulators of key cellular pathways involved in oxidative stress and inflammation, warranting further investigation into their specific mechanisms of action and therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.